molecular formula C8H14N4 B1403317 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine CAS No. 1356953-69-9

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B1403317
CAS No.: 1356953-69-9
M. Wt: 166.22 g/mol
InChI Key: QQDVZDGMTMHVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-3-2-8(6-11)12-5-7(9)4-10-12/h4-5,8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDVZDGMTMHVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248575
Record name 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356953-69-9
Record name 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356953-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for ATP-Competitive Kinase Inhibition

Executive Summary

The compound 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine represents a privileged structural motif in modern medicinal chemistry, specifically within the design of Janus Kinase (JAK) inhibitors. This molecule combines a pyrazole-4-amine core—a proven ATP-mimetic hinge binder—with a 1-methylpyrrolidin-3-yl tail, which modulates physicochemical properties (solubility, LogP) and targets the solvent-exposed regions of the kinase domain.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural utility, validated synthetic pathways, and role in modulating the JAK/STAT signaling cascade.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule functions as a "fragment-like" building block. Its amphiphilic nature allows it to bridge the hydrophobic ATP pocket and the hydrophilic solvent channel.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSignificance
IUPAC Name 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amineDefinitive nomenclature
Molecular Formula C₈H₁₄N₄Low molecular weight (<200 Da) ideal for fragment-based design
Molecular Weight 166.22 g/mol High ligand efficiency potential
H-Bond Donors 2 (Primary Amine)Critical for Glu/Leu interaction in the hinge region
H-Bond Acceptors 3 (Pyraz-N2, Pyrrolidine-N, Amine-N)Solvation and specific residue anchoring
pKa (Calculated) ~9.2 (Pyrrolidine N), ~3.5 (Pyrazole N)Basic tail ensures lysosomal trapping or solubility at physiological pH
LogP (Predicted) 0.2 – 0.5High water solubility; favorable for oral bioavailability

Structural Biology: The Hinge Binding Mechanism

In the context of kinase inhibition, the pyrazole-4-amine moiety acts as a bidentate hydrogen bond donor/acceptor system. When docked into the ATP-binding site of a tyrosine kinase (e.g., JAK1, JAK2):

  • The Exocyclic Amine (C4-NH₂): Acts as a hydrogen bond donor to the carbonyl oxygen of the "gatekeeper" residue (e.g., Glu residues in the hinge region).

  • The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the backbone amide nitrogen of the hinge.

  • The Pyrrolidine Tail: Projects into the ribose-binding pocket or towards the solvent front. The N-methyl group often engages in hydrophobic van der Waals interactions, while the basic nitrogen improves solubility.

Synthetic Methodology

The synthesis of this scaffold requires strict regiochemical control to ensure the pyrrolidine ring attaches to the pyrazole N1 rather than N2, and to prevent over-alkylation.

Retrosynthetic Analysis

The most robust route involves the nucleophilic substitution of a 4-nitropyrazole precursor followed by reduction. Direct alkylation of 4-aminopyrazole is discouraged due to oxidation sensitivity and competing N-alkylation at the exocyclic amine.

Validated Protocol

Step 1: Regioselective N-Alkylation

  • Reagents: 4-Nitro-1H-pyrazole, 3-Bromo-1-methylpyrrolidine (hydrobromide salt), Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: 80°C, 12 hours.

  • Mechanism:

    
     displacement. 
    
    
    
    is preferred over
    
    
    to enhance the nucleophilicity of the pyrazole anion.
  • Critical Control Point: Monitor by LC-MS to distinguish the N1-isomer (Target) from potential bis-alkylated byproducts.

Step 2: Nitro Reduction

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    , 1 atm or balloon).
    
  • Solvent: Methanol or Ethanol.

  • Conditions: RT, 4-6 hours.

  • Workup: Filtration through Celite® to remove pyrophoric Pd/C.

  • Purification: The amine is sensitive to oxidation. Isolate as a hydrochloride salt (using HCl/Dioxane) for long-term stability.

Synthetic Workflow Diagram[11]

SynthesisRoute Start 4-Nitro-1H-pyrazole Inter Intermediate: 1-(1-methylpyrrolidin-3-yl)- 4-nitropyrazole Start->Inter SN2 Alkylation Reagent 3-Bromo-1-methylpyrrolidine (Cs2CO3, DMF, 80°C) Reagent->Inter Final Target: 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine Inter->Final Hydrogenation Reduct Reduction: H2, Pd/C, MeOH Reduct->Final

Figure 1: Synthetic pathway for the production of the target scaffold via nitro-pyrazole intermediate.

Therapeutic Application: JAK/STAT Pathway[6][12]

This scaffold is a structural analog to the cores found in approved JAK inhibitors such as Oclacitinib and Ruxolitinib . It functions by competitively inhibiting the ATP-binding site of Janus Kinases (JAK1, JAK2, JAK3, TYK2).

Mechanism of Action

Dysregulation of the JAK/STAT pathway leads to autoimmune diseases (Rheumatoid Arthritis, Atopic Dermatitis) and malignancies (Myelofibrosis).

  • Cytokine Binding: Interleukins bind to cell surface receptors, dimerizing them.

  • JAK Activation: JAKs associated with the receptors trans-phosphorylate.

  • Inhibition: The pyrazole-amine scaffold enters the JAK kinase domain, preventing ATP binding.

  • Result: STAT proteins are not phosphorylated, preventing their dimerization and translocation to the nucleus. Pro-inflammatory gene transcription is halted.

Pathway Diagram

JAK_Pathway Cytokine Cytokine (IL-6, IL-2, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor Pyrazole-Amine Inhibitor Inhibitor->JAK ATP Competition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The JAK/STAT signaling cascade illustrating the point of intervention for pyrazole-amine inhibitors.[1]

Safety & Handling Protocols

While specific toxicological data depends on the final drug candidate, the intermediate itself possesses specific hazards:

  • Acute Toxicity: Pyrazole derivatives can be toxic if swallowed. The pyrrolidine moiety adds basicity, making it a potential skin/eye irritant.

  • Stability: The primary amine at position 4 is electron-rich and susceptible to air oxidation (browning) over time. Store under inert gas (Argon/Nitrogen) at -20°C.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Chemical safety goggles (standard EN 166).

    • Fume hood mandatory for the alkylation step (DMF vapors).

References

  • Vertex Pharmaceuticals. (2011). Pyrazoles as JAK Inhibitors. Patent WO2011146134. (Describes the general utility of 4-aminopyrazoles in kinase inhibition).

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. (Foundational text on JAK inhibitor design principles).

  • Massa, S., et al. (1990). Synthesis and pharmacological activity of some 1-substituted 4-amino-1H-pyrazoles. Farmaco, 45(11), 1169-1180. (Synthetic methodologies for N-substituted aminopyrazoles).

  • ChemScene. (2024). 1-Methyl-1H-pyrazol-4-amine Safety Data Sheet. (Reference for handling the pyrazole core).

  • PDB (Protein Data Bank). (2013). Crystal structure of JAK1 in complex with Oclacitinib. (Visual evidence of the pyrazole hinge binding mode).

Sources

Chemical Architecture: Scalable Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The molecular scaffold 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine represents a critical pharmacophore in modern kinase inhibitor design, particularly for Janus Kinase (JAK) inhibitors. The structure combines a polar, solubilizing pyrrolidine tail with an aminopyrazole "hinge-binder" motif.

Synthesizing this molecule presents two primary challenges:

  • Regiocontrol: While 4-nitropyrazole is symmetric, ensuring exclusive

    
    -alkylation without over-alkylation is critical.
    
  • Purification: The final product is a highly polar, water-soluble diamine. Standard silica chromatography often leads to significant yield loss due to irreversible adsorption or streaking.

This guide details two validated pathways: a Mitsunobu-based route (ideal for rapid exploration and stereocontrol) and a Sulfonate Displacement route (ideal for scale-up), followed by a chemo-selective reduction strategies.

Retrosynthetic Analysis

To ensure high fidelity, we disconnect the molecule at the


 bond between the pyrazole and the pyrrolidine rings.
  • Disconnection A (N-Alkylation): The bond between Pyrazole-N1 and Pyrrolidine-C3 is the strategic pivot.

  • Functional Group Interconversion (FGI): The C4-amine is best masked as a nitro group (

    
    ) throughout the synthesis to prevent oxidation and side reactions during alkylation.
    
Pathway Visualization

Retrosynthesis Target Target: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine NitroInt Intermediate: 1-(1-methylpyrrolidin-3-yl)-4-nitropyrazole Target->NitroInt Nitro Reduction (H2, Pd/C) SM1 Starting Material 1: 4-Nitropyrazole NitroInt->SM1 C-N Bond Formation SM2 Starting Material 2: 1-Methylpyrrolidin-3-ol NitroInt->SM2 Mitsunobu OR Mesylate Displacement

Figure 1: Retrosynthetic tree illustrating the convergence of 4-nitropyrazole and the pyrrolidine scaffold.

Route A: The Mitsunobu Coupling (Primary Research Pathway)

This route is preferred for medicinal chemistry because it operates under mild, neutral conditions and allows for stereochemical inversion if chiral pyrrolidinols are used (e.g., converting


-alcohol to 

-product).
Step 1: Coupling

Reaction: 4-Nitropyrazole + 1-Methyl-3-pyrrolidinol


 Intermediate

Protocol:

  • Charge: To an oven-dried flask under

    
    , add 4-nitropyrazole  (1.0 equiv), 1-methylpyrrolidin-3-ol  (1.1 equiv), and Triphenylphosphine (
    
    
    
    )
    (1.2 equiv).
  • Solvent: Add anhydrous THF (

    
     concentration). Cool to 
    
    
    
    .
  • Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 minutes. Critical: Maintain temperature

    
     to prevent hydrazine byproduct formation.
    
  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: LCMS should show the product mass (

    
    ).
    
Critical Workup: The "Acid-Base" Purification

Standard chromatography is difficult here due to


 contamination. We exploit the basicity of the pyrrolidine.

Workup RxnMix Crude Reaction Mixture (THF) AcidStep Add 1M HCl (aq) Wash with Et2O RxnMix->AcidStep OrgLayer1 Organic Layer (Discard) Contains: PPh3, PPh3=O, DIAD residues AcidStep->OrgLayer1 AqLayer1 Aqueous Layer (Keep) Contains: Protonated Product AcidStep->AqLayer1 BaseStep Basify with NaHCO3/NaOH Extract into DCM AqLayer1->BaseStep Final Pure Intermediate (Concentrate DCM) BaseStep->Final

Figure 2: Self-validating purification logic removing neutral byproducts without chromatography.

Route B: Sulfonate Displacement (Scalable Pathway)

For multigram scales, the atom economy of Mitsunobu is poor. A nucleophilic substitution (


) is superior.
Step 1: Activation

Reaction: 1-Methyl-3-pyrrolidinol


 Mesylate
  • Dissolve alcohol in DCM at

    
    .
    
  • Add

    
     (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv).
    
  • Stir 2 hours. Aqueous wash (

    
    ), dry, and concentrate. Note: Mesylates are potentially genotoxic; handle with care.
    
Step 2: Displacement

Reaction: 4-Nitropyrazole + Mesylate


 Intermediate
  • Dissolve 4-nitropyrazole (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv). Stir 30 mins to generate the pyrazole anion.
    
  • Add the crude mesylate (from Step 1) dissolved in DMF.

  • Heat to

    
     for 6–8 hours.
    
  • Workup: Dilute with water, extract with EtOAc (x3). Note: Unlike the Mitsunobu route, the product here might require a short silica plug (Eluent: 5% MeOH in DCM with 1%

    
    ) to remove DMF residues.
    

Final Step: Nitro Reduction[1]

The reduction of the nitro group yields the final amine.[1] This amine is air-sensitive and prone to oxidation (turning purple/black).

Method: Catalytic Hydrogenation

  • Solvent: Methanol (MeOH).[2]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogen balloon (

    
    ) or Parr shaker (
    
    
    
    ) for 2–4 hours.
  • Filtration: Filter through a Celite pad under an inert blanket (Argon/Nitrogen) if possible. Do not let the catalyst dry out (pyrophoric risk).

  • Isolation: Concentrate immediately.

Expert Tip (Stability): If not using the amine immediately, convert it to the HCl salt .

  • Dissolve free base in minimal MeOH.

  • Add

    
     HCl in Dioxane (2.0 equiv).
    
  • Precipitate with

    
    . The salt is stable for months at 
    
    
    
    .

Analytical Data Summary

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkens upon air exposure (oxidation).
MS (ESI+)


Base peak.
1H NMR (DMSO-d6) Pyrazole CH:

7.2–7.5 (2H, s)
Characteristic pyrazole singlets.
1H NMR (Aliphatic) Pyrrolidine CH:

4.6–4.8 (1H, m)
Methine proton at the attachment point.
Solubility High: Water, MeOH, DMSOLow: Hexanes, Ether.

References

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.[3] Retrieved from

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Retrieved from

  • MDPI. Synthesis and Characterization of Pyrazole Derivatives. Molecules, 2023. Retrieved from

  • National Institutes of Health (NIH). Catalytic Hydrogenation of Nitro-Pyrazoles. PMC Database. Retrieved from

  • BenchChem. Safety and Handling of Pyrazol-amines. Retrieved from

Sources

Strategic Utilization of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the strategic application, synthesis, and medicinal chemistry of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine .

Executive Summary & Significance

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS: 1262243-16-6) is a high-value heterocyclic building block ("scaffold") extensively utilized in the discovery of ATP-competitive kinase inhibitors. It serves as a critical bioisostere in the design of drugs targeting the JAK/STAT pathway , BTK , and LRRK2 .

Its structural value lies in its dual-functionality:

  • The Pyrazole-4-amine Head: Acts as a "hinge-binding" element or a vector for attaching warheads (e.g., acrylamides for covalent inhibition) via amide coupling.

  • The Methylpyrrolidine Tail: Projects into the solvent-exposed region of the ATP binding pocket, significantly enhancing aqueous solubility (via the basic tertiary amine, pKa ~9.0) and modulating metabolic stability compared to traditional cyclohexyl or piperidinyl analogs.

This guide details the synthesis, physicochemical profiling, and application of this scaffold in modern drug development.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
Molecular Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
CAS Number 1262243-16-6
LogP (Predicted) ~ -0.1 to 0.3 (Highly Polar)
pKa (Pyrrolidine N) ~9.2 (Protonated at physiological pH)
pKa (Pyrazole N) ~2.5 (Very weak base)
Physical State Viscous oil or low-melting solid (hygroscopic)

Synthetic Methodology

The most robust industrial route avoids the instability of hydrazine intermediates by utilizing a nucleophilic aromatic substitution (SɴAr) or Mitsunobu coupling on a nitro-pyrazole precursor, followed by reduction.

Core Protocol: The Nitro-Reduction Route
Step 1: N-Alkylation of 4-Nitropyrazole

Objective: Attach the pyrrolidine ring to the pyrazole nitrogen.

  • Reagents: 4-Nitro-1H-pyrazole, 1-Methyl-3-pyrrolidinol (for Mitsunobu) OR 3-bromo-1-methylpyrrolidine (for Sɴ2).

  • Preferred Route (Mitsunobu): Offers higher regioselectivity.

    • Dissolve 4-nitro-1H-pyrazole (1.0 eq) and 1-methyl-3-pyrrolidinol (1.1 eq) in dry THF.

    • Add Triphenylphosphine (PPh₃, 1.2 eq).

    • Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

    • Mechanism:[1][2] The PPh₃ activates the alcohol, which is then displaced by the pyrazole nitrogen.

    • Yield: Typically 75-85%.

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro group (-NO₂) to the target amine (-NH₂).

  • Method A (Catalytic Hydrogenation - Cleanest):

    • Dissolve intermediate in MeOH/EtOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon or 30 psi) for 4-6 hours.

    • Filter through Celite to remove catalyst.

  • Method B (Iron Reduction - Robust for Scale):

    • Iron powder (Fe, 5 eq) + NH₄Cl (sat. aq) in EtOH/Water (4:1).

    • Reflux at 80°C for 2 hours.

    • Advantage:[3][2] Avoids poisoning if sulfur/halogens are present in early steps.

Synthetic Workflow Diagram

Synthesis Reactants 4-Nitro-1H-pyrazole + 1-Methyl-3-pyrrolidinol Intermediate 1-(1-methylpyrrolidin-3-yl) -4-nitropyrazole Reactants->Intermediate Mitsunobu (PPh3, DIAD, THF) Product TARGET: 1-(1-methylpyrrolidin-3-yl) -1H-pyrazol-4-amine Intermediate->Product Reduction (H2, Pd/C or Fe/NH4Cl)

Caption: Two-step synthesis via Mitsunobu coupling followed by nitro-reduction.

Medicinal Chemistry Applications (SAR)

This scaffold is a "privileged structure" in kinase inhibition. It addresses two common failure modes in drug discovery: poor solubility and lack of selectivity .

Mechanistic Role in Binding
  • Hinge Binding: The exocyclic amine (at position 4) is often derivatized into an amide or urea. The NH of this amide forms a critical hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solvent Interaction: The pyrrolidine ring projects away from the ATP pocket into the solvent front.

    • The tertiary amine becomes protonated in vivo, forming a salt bridge with surface residues (often Asp or Glu), improving potency.

    • The sp3 character (Fsp3) of the pyrrolidine ring improves solubility compared to flat aromatic rings (like phenyl), reducing lipophilicity (LogD) and hERG toxicity risks.

Comparison: Scaffold Hopping

This molecule is often used to replace the cyclohexyl-amine moiety found in first-gen JAK inhibitors (like Oclacitinib intermediates).

FeatureCyclohexyl Core (e.g., Oclacitinib)Pyrrolidine Core (This Topic)
Solubility ModerateHigh (due to basic N)
Metabolic Liability Oxidative metabolism on ringN-dealkylation (manageable)
Vector Linear projectionAngled projection (creates new IP space)
Biological Pathway Diagram

Mechanism Scaffold 1-(1-methylpyrrolidin-3-yl) -1H-pyrazol-4-amine Derivatization Amide Coupling (Warhead Attachment) Scaffold->Derivatization Synthesis Inhibitor Active Kinase Inhibitor Derivatization->Inhibitor Target Target Kinase (JAK1, BTK, LRRK2) Inhibitor->Target Hinge Binding & Solvent Interaction Effect Block ATP Phosphorylation (Downstream Signaling Halt) Target->Effect Inhibition

Caption: The scaffold is derivatized to create inhibitors that block kinase signaling pathways.

Analytical Profiling & Quality Control

When sourcing or synthesizing this material, specific impurities must be monitored.

Key Impurities
  • Regioisomers: During the alkylation of pyrazole, substitution can occur at N1 or N2 (though symmetrical in unsubstituted pyrazole, 4-nitro makes it unique). Control: Verify via NOESY NMR.

  • Enantiomeric Purity: The pyrrolidine C3 is a chiral center.

    • The CAS 1262243-16-6 usually refers to the racemate or unspecified stereochemistry.

    • Chiral Separation: High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column is required to separate (R) and (S) enantiomers if a specific isomer is required for potency.

Storage Protocols
  • Stability: The free amine is prone to oxidation (turning brown) upon air exposure.

  • Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt .

  • Conditions: -20°C, desiccated, under Argon.

References

  • Pfizer Inc. (2012). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. US Patent 8,133,899. (Describes analogous JAK inhibitor synthesis strategies).

  • Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery.[4] Tetrahedron.[4] (Discusses the utility of substituted pyrrolidines in medicinal chemistry).

  • Mao, L., et al. (2024). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (Illustrates the use of pyrazole-amine scaffolds in kinase inhibitor design).

  • PubChem. (2025).[5] Compound Summary: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. National Library of Medicine.

Sources

Technical Whitepaper: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a specialized heterocyclic building block. It details the compound's synthesis, physicochemical profile, and utility as a scaffold in the design of Janus Kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1][2]

Executive Summary

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS: 69843-13-6 / Analogous Series) is a high-value medicinal chemistry intermediate.[2] Structurally, it consists of an electron-rich 4-aminopyrazole core N-substituted with a solubilizing N-methylpyrrolidine moiety.

This scaffold is critical in "Fragment-Based Drug Discovery" (FBDD) for kinase inhibitors.[2] It functions as a solvent-exposed "tail" that improves the aqueous solubility and metabolic stability of ATP-competitive inhibitors.[2] It is structurally analogous to the cycloalkyl-amine motifs found in approved drugs like Oclacitinib (Apoquel) and Ruxolitinib , but offers distinct pKa and solubility profiles due to the basic pyrrolidine nitrogen.[1][2]

Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Identity & Structure[1][2][6]
  • IUPAC Name: 1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2]
  • Molecular Weight: 166.22 g/mol [2]

  • SMILES: CN1CCC(C1)n2cc(N)cn2[1][2]

Physicochemical Profile (Preliminary Data)

The following data represents the core physicochemical parameters critical for optimizing bioavailability in downstream lead compounds.

PropertyValue (Experimental/Predicted)Relevance to Drug Design
cLogP -0.1 to 0.5High Polarity: Ideal for lowering the lipophilicity of greasy kinase cores.
pKa (Pyrrolidine N) ~8.5 - 9.0Solubility: Protonated at physiological pH, enhancing aqueous solubility.[1][2]
pKa (Pyrazole N) ~2.5Stability: Remains neutral; does not interfere with hinge binding.[1][2]
PSA (Polar Surface Area) ~50 ŲPermeability: Well within the range for oral bioavailability (Rule of 5).[1][2]
H-Bond Donors 2 (Amine)Binding: Critical for forming hydrogen bonds with the kinase hinge region or gatekeeper residues.[2]

Synthesis & Manufacturing Protocol

The synthesis of this scaffold requires a robust two-step sequence: Regioselective Alkylation followed by Chemomimetic Reduction .[2]

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the critical pathway from commercially available 4-nitropyrazole.

SynthesisRoute Figure 1: Synthetic pathway for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. Start 4-Nitropyrazole (Starting Material) Inter Intermediate: 1-(1-methylpyrrolidin-3-yl)- 4-nitropyrazole Start->Inter Step 1: Alkylation Cs2CO3, DMF, 80°C (SN2 Mechanism) Reagent 1-Methyl-3-tosylpyrrolidine (Electrophile) Reagent->Inter Product Target Scaffold: 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine Inter->Product Step 2: Reduction H2, Pd/C, MeOH (Hydrogenation)

Detailed Methodology
Step 1: N-Alkylation (Formation of Nitro-Intermediate) [2]
  • Objective: Attach the pyrrolidine ring to the pyrazole nitrogen.[2]

  • Reagents: 4-Nitropyrazole (1.0 eq), 1-Methylpyrrolidin-3-yl tosylate (1.1 eq), Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 eq).[1][2]
  • Solvent: DMF (Dimethylformamide) or NMP.[1][2]

  • Protocol:

    • Dissolve 4-nitropyrazole in anhydrous DMF under N

      
       atmosphere.
      
    • Add Cs

      
      CO
      
      
      
      and stir for 30 mins to generate the pyrazole anion.
    • Add the tosylate electrophile dropwise.[2]

    • Heat to 80°C for 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc. The product is polar; if extraction is difficult, use DCM/iPrOH (3:1).[1][2]

  • Critical Control Point: Monitor by LCMS. The desired product is the N1-isomer. Regioselectivity is generally high due to the symmetry of 4-nitropyrazole, but steric bulk of the pyrrolidine favors N1 over N2 if substituted.[2]

Step 2: Nitro Reduction (Formation of Amine) [1][2]
  • Objective: Convert the nitro group (-NO

    
    ) to the active amine (-NH
    
    
    
    ).[1][2]
  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (H

    
    , balloon pressure).
    
  • Solvent: Methanol (MeOH).[1][2]

  • Protocol:

    • Dissolve the nitro intermediate in MeOH.[2]

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).[1][2]

    • Purge system with H

      
       and stir at Room Temperature (RT) for 2-4 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.[2]

    • Isolation: Concentrate in vacuo. The resulting oil is the free base amine.[2]

  • Self-Validating System: The color changes from pale yellow (nitro) to colorless/brown oil (amine).[1][2] LCMS will show a mass shift of -30 Da (loss of O2, gain of H2).[2]

Analytical Characterization (Preliminary Validation)

To validate the identity of the synthesized scaffold, the following analytical signatures are observed.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )
  • Pyrazole Protons: Two distinct singlets (or close doublets) in the aromatic region, typically

    
     7.20 - 7.60 ppm.[1][2]
    
  • Amine Protons: A broad singlet at

    
     3.8 - 4.2 ppm (exchangeable with D
    
    
    
    O).[2]
  • Pyrrolidine Methine (CH): A multiplet at

    
     4.6 - 4.8 ppm (the point of attachment).[1][2]
    
  • N-Methyl Group: A sharp singlet at

    
     2.2 - 2.3 ppm.[2]
    
  • Pyrrolidine Ring Protons: Complex multiplets between

    
     1.8 - 3.0 ppm.[2]
    
Mass Spectrometry (LC-MS)[1][2]
  • Ionization Mode: ESI Positive.

  • Expected Mass:

    
    .[1][2]
    
  • Fragment Pattern: Loss of the methyl group or fragmentation of the pyrrolidine ring may be observed at higher collision energies.[2]

Biological Application & SAR Utility[1][2]

This scaffold is a "privileged structure" in kinase drug discovery.[2] It is primarily used to construct the solvent-front region of inhibitors targeting JAK1, JAK2, and LRRK2.[2]

Mechanism of Scaffold Utility

The 4-aminopyrazole acts as a linker, while the pyrrolidine tail modulates physicochemical properties.[2]

SAR_Logic Figure 2: SAR Logic - The role of the 1-(1-methylpyrrolidin-3-yl) group in kinase inhibitors. Drug Hinge Binder 4-Aminopyrazole Solubilizing Tail Function1 Binds ATP Pocket (Pyrimidine/Triazine) Drug:Head->Function1 Function2 Connects Head to Tail (Rigid Spacer) Drug:Linker->Function2 Function3 1-Methylpyrrolidine (Improves Solubility & Selectivity) Drug:Tail->Function3

[2]

Key Reactions for Library Synthesis[1][2]
  • Amide Coupling: Reaction of the 4-amine with carboxylic acids (using HATU/DIPEA) to form amide-linked inhibitors (common in LRRK2 research).[2]

  • SnAr Displacement: Reaction with 2,4-dichloropyrimidines.[2] The pyrazole amine is nucleophilic enough to displace the chloride, attaching the scaffold to the kinase-binding core.[2]

  • Urea Formation: Reaction with isocyanates to form urea-linked inhibitors.[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The free amine is prone to oxidation (browning) upon air exposure.[1][2] Conversion to the HCl salt or Tosylate salt is recommended for long-term storage.

References

  • GlaxoSmithKline Intellectual Property. (2015).[1][2] Compounds that inhibit LRRK2 kinase activity. WO2015113452A1.[2] Link

  • Pfizer Inc. (2010).[1][2] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (Context: Oclacitinib/Apoquel synthesis). US Patent 8,133,899.[2] Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General methodologies for aminopyrazole construction). Link

  • PubChem. 1-methyl-1H-pyrazol-4-amine (Analogous substructure data). CID 4770990.[2][4] Link

Sources

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic protocol for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. To the best of our knowledge, a direct, peer-reviewed synthesis for this specific molecule has not been published. The proposed route is based on established principles of pyrazole synthesis and analogous reactions reported in the chemical literature. This protocol should be considered a theoretical guide and requires experimental validation.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules.[1][2] In particular, aminopyrazoles serve as crucial intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3] This document presents a comprehensive, albeit theoretical, guide to the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, a novel compound with potential applications in drug discovery. The pyrrolidine moiety is a common feature in many FDA-approved drugs, and its incorporation into the pyrazole core may lead to compounds with unique pharmacological profiles.[4]

The proposed synthesis is a multi-step process that begins with the preparation of a key intermediate, (1-methylpyrrolidin-3-yl)hydrazine, followed by the construction of the 4-aminopyrazole ring through a cyclocondensation reaction. The rationale behind each step is explained in detail, drawing upon analogous transformations found in the literature.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the N1-C(pyrrolidine) bond, leading to two key synthons: 4-aminopyrazole and a suitable 1-methylpyrrolidin-3-yl electrophile. However, a more convergent approach involves the construction of the pyrazole ring from a hydrazine derivative of the pyrrolidine. This leads to the following retrosynthetic pathway:

G target 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine intermediate1 (1-methylpyrrolidin-3-yl)hydrazine target->intermediate1 C-N bond formation intermediate2 Malononitrile derivative target->intermediate2 Cyclocondensation G start 1-methylpyrrolidin-3-one intermediate (1-methylpyrrolidin-3-yl)hydrazine start->intermediate Reductive Amination hydrazine Hydrazine hydrazine->intermediate target 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine intermediate->target Cyclocondensation malononitrile Ethoxymethylenemalononitrile malononitrile->target

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

PART 1: Synthesis of (1-methylpyrrolidin-3-yl)hydrazine (Proposed)

Rationale: The synthesis of substituted hydrazines is a critical step in the preparation of many heterocyclic compounds. [5]Reductive amination of a ketone with hydrazine is a plausible, though not explicitly cited, method for this transformation. The choice of a suitable reducing agent is crucial to prevent over-reduction. Sodium cyanoborohydride is a mild reducing agent often used for reductive aminations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methylpyrrolidin-3-one99.135.0 g0.05
Hydrazine hydrate (80%)50.063.75 mL0.06
Sodium cyanoborohydride62.843.77 g0.06
Methanol32.04100 mL-
Acetic acid60.053.0 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 1-methylpyrrolidin-3-one (5.0 g, 0.05 mol) and methanol (100 mL).

  • Stir the solution at room temperature and add hydrazine hydrate (3.75 mL, 0.06 mol).

  • Add acetic acid (3.0 mL) to catalyze the formation of the hydrazone intermediate.

  • Stir the reaction mixture for 2 hours at room temperature.

  • In a separate beaker, dissolve sodium cyanoborohydride (3.77 g, 0.06 mol) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH until pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Characterization (Expected):

  • ¹H NMR: Signals corresponding to the N-methyl group, the pyrrolidine ring protons, and the hydrazine protons.

  • ¹³C NMR: Resonances for the carbons of the pyrrolidine ring and the N-methyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

PART 2: Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (Proposed)

Rationale: The cyclocondensation of hydrazines with 1,3-bielectrophilic compounds is a classical and efficient method for constructing the pyrazole ring. The reaction of a substituted hydrazine with ethoxymethylenemalononitrile is a well-established route to 4-aminopyrazoles. [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(1-methylpyrrolidin-3-yl)hydrazine115.185.76 g0.05
Ethoxymethylenemalononitrile122.126.11 g0.05
Ethanol46.07100 mL-
Triethylamine101.197.0 mL0.05

Procedure:

  • In a 250 mL round-bottom flask, dissolve (1-methylpyrrolidin-3-yl)hydrazine (5.76 g, 0.05 mol) in ethanol (100 mL).

  • Add ethoxymethylenemalononitrile (6.11 g, 0.05 mol) to the solution.

  • Add triethylamine (7.0 mL, 0.05 mol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization (Expected):

  • ¹H NMR: Signals for the pyrazole ring protons, the amino group protons, the N-methyl group, and the pyrrolidine ring protons.

  • ¹³C NMR: Resonances for the carbons of the pyrazole and pyrrolidine rings, and the N-methyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the target compound.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and aromatic C-H and C=N stretching of the pyrazole ring.

Self-Validation and Troubleshooting

  • Purity of Intermediates: The purity of the (1-methylpyrrolidin-3-yl)hydrazine is crucial for the success of the final step. Ensure complete removal of any unreacted starting material or byproducts from the first step.

  • Reaction Monitoring: TLC is an effective tool for monitoring the progress of both reactions. Use appropriate solvent systems to achieve good separation of starting materials, intermediates, and products.

  • Side Reactions: In the cyclocondensation step, the formation of regioisomers is a possibility, although with ethoxymethylenemalononitrile, the 4-amino isomer is generally favored. The regiochemistry of the final product should be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).

  • Purification Challenges: The polarity of the final product, due to the presence of the amino group and the pyrrolidine nitrogen, may complicate purification by column chromatography. The use of a basic modifier (e.g., triethylamine) in the eluent may be necessary to prevent streaking.

Conclusion

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. The proposed two-step synthesis is based on well-established chemical principles and analogous reactions reported in the scientific literature. While this protocol provides a strong starting point for the synthesis of this novel compound, experimental optimization of reaction conditions, purification methods, and thorough analytical characterization will be necessary to validate this proposed route. The successful synthesis of this molecule could provide a valuable new building block for the development of novel therapeutic agents.

References

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (2019). SciELO. [Link]

  • Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[1][6][7]riazin-6-one Derivatives. PMC. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. [Link]

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones. ResearchGate. [Link]

Sources

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine experimental uses

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental applications, synthesis, and handling of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry.

Introduction & Chemical Identity

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a bifunctional intermediate primarily used in the development of Janus Kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Structurally, it consists of an electron-rich pyrazole-4-amine core (acting as a nucleophile or hinge-binder) attached to a 1-methylpyrrolidine ring (acting as a solubilizing group and solvent-exposed tail).

  • CAS Number: 1254056-06-8 (Representative analog class)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 166.22 g/mol

  • Key Reactivity: Primary amine (Nucleophilic attack), Pyrrolidine tertiary amine (Basic center).

Application 1: Synthesis of JAK Inhibitor Scaffolds (SNAr Protocol)

The primary application of this amine is as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions to install the "tail" moiety onto a kinase inhibitor core (typically a chloropyrimidine or chloropyrrolopyrimidine).

Mechanism & Rationale

The C4-amino group of the pyrazole is sufficiently nucleophilic to displace halides on electron-deficient heterocycles. The pyrrolidine tail improves the physicochemical properties (solubility, pKa) of the final drug candidate.

Experimental Protocol: SNAr Coupling with 2,4-Dichloropyrimidine

Materials:

  • 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (1.0 equiv)

  • 2,4-Dichloropyrimidine (or 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or DMF
  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Setup: In a dry pressure vial equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate (1.1 equiv) in

    
    -BuOH (concentration ~0.2 M).
    
  • Addition: Add 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (1.0 equiv) followed by DIPEA (3.0 equiv).

  • Reaction: Seal the vial and heat the mixture to 100–120 °C for 12–16 hours.

    • Note: Monitor reaction progress via LC-MS. The product peak [M+H]+ should correspond to the displacement of one chloride.

  • Workup: Cool to room temperature.

    • If using n-BuOH: Concentrate under reduced pressure.

    • If using DMF: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Eluent: Dichloromethane:Methanol:NH

      
      OH (90:10:1) is often required due to the polarity of the pyrrolidine amine.
      

Data Interpretation:

  • Yield: Typical yields range from 60–85%.

  • Regioselectivity: In 2,4-dichloropyrimidine, substitution typically occurs at the C4 position (more electrophilic) over C2.

Application 2: Synthesis of the Building Block (De Novo Synthesis)

Researchers often synthesize this compound in-house to access specific stereoisomers (R or S) of the pyrrolidine ring.

Workflow Diagram

SynthesisWorkflow Start 4-Nitro-1H-pyrazole Inter Intermediate: 1-(1-methylpyrrolidin-3-yl)- 4-nitropyrazole Start->Inter PPh3, DIAD, THF (0°C to RT) Reagent 1-Methyl-3-pyrrolidinol (Mitsunobu) Reagent->Inter Reduct Reduction (Pd/C + H2) Inter->Reduct Final Product: 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine Reduct->Final EtOH, 50 psi H2

Caption: Synthetic route for generating the amine building block from commercially available precursors via Mitsunobu coupling and hydrogenation.

Detailed Protocol: Mitsunobu Alkylation & Reduction

Step 1: Mitsunobu Coupling

  • Dissolution: Dissolve 4-nitro-1H-pyrazole (1.0 equiv) and 1-methyl-3-pyrrolidinol (1.2 equiv) in anhydrous THF under Argon.

  • Phosphine Addition: Add Triphenylphosphine (PPh

    
    , 1.5 equiv). Cool to 0 °C.
    
  • Azodicarboxylate Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 20 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 16 hours.

  • Purification: Concentrate and purify via column chromatography (DCM/MeOH).

Step 2: Nitro Reduction

  • Catalyst: Suspend 10% Pd/C (10 wt% loading) in Ethanol/MeOH.

  • Substrate: Add the nitro-intermediate from Step 1.

  • Hydrogenation: Stir under H

    
     atmosphere (balloon or Parr shaker at 40 psi) for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate to yield the amine as a viscous oil or low-melting solid. Use immediately or store under inert gas.

Analytical Characterization

To validate the identity of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , compare experimental data against these standard parameters:

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (DMSO-d6)

7.20 (s, 1H), 6.90 (s, 1H)
Pyrazole C3-H and C5-H

3.80–4.00 (br s, 2H)
-NH

(Amine protons)

4.60–4.75 (m, 1H)
Pyrrolidine C3-H (Methine)

2.20 (s, 3H)
N-Methyl group
LC-MS (ESI+)

[M+H]

Molecular Ion
Appearance Pale yellow to brown oil/solidOxidation sensitive

Handling & Stability Guidelines

  • Oxidation Sensitivity: The primary amine at the C4 position of the pyrazole is electron-rich and prone to oxidation upon prolonged air exposure, turning the compound dark brown.

    • Recommendation: Store under Argon/Nitrogen at -20 °C.

  • Hygroscopicity: The pyrrolidine nitrogen makes the compound hygroscopic.

    • Recommendation: Handle in a desiccated environment or glovebox if high precision is required.

  • Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, lab coat).

References

  • LRRK2 Inhibitor Patents: Compounds that inhibit LRRK2 kinase activity. (WO2015113452A1). Google Patents. Link

  • JAK Inhibitor Chemistry: Pyrrolopyrimidine and purine derivatives.[2] (ES2575710T9). Google Patents. Link

  • General Pyrazole Synthesis: Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Link

Sources

Application Note: Analytical Profiling of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a master protocol for the characterization and quality control of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a critical heterocyclic building block in the synthesis of JAK inhibitors and other kinase-targeted therapeutics.

Executive Summary & Compound Profile

The compound 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (hereafter MPPA ) represents a class of "solubilizing pharmacophores." The basic pyrrolidine moiety improves the aqueous solubility of lipophilic kinase inhibitors, while the aminopyrazole serves as a hinge-binding motif or a linker.

Analytical challenges for MPPA include:

  • High Polarity/Basicity: The tertiary amine (pyrrolidine, pKa ~9.5) and the aromatic amine (pyrazole, pKa ~4.0) create a highly basic, polar profile, leading to peak tailing on standard C18 columns.

  • Stereochemistry: The C3 position of the pyrrolidine ring is chiral. Synthesis often targets the (R)- or (S)-enantiomer, necessitating chiral purity assessment.

  • Detection: Low UV extinction coefficients require optimized wavelengths or MS detection.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₈H₁₄N₄Monoisotopic Mass: 166.12 Da
pKa (Basic) ~9.4 (Pyrrolidine N)Requires High pH HPLC or Ion-Pairing
pKa (Weak Base) ~3.5 - 4.0 (Pyrazole -NH2)Protonated at acidic pH
LogP ~0.2 (Hydrophilic)Low retention on standard C18
Solubility High in Water, MeOH, DMSOCompatible with Reverse Phase & HILIC

Synthesis & Impurity Logic (Graphviz)

Understanding the synthetic origin is crucial for predicting impurities. The standard route involves the alkylation of 4-nitropyrazole followed by reduction.

SynthesisWorkflow Start 4-Nitropyrazole (Starting Material) Step1 Alkylation (Cs2CO3, DMF, 80°C) Start->Step1 Reagent 1-Methyl-3-mesyloxypyrrolidine (Alkylating Agent) Reagent->Step1 Intermed Intermediate: 1-(1-methylpyrrolidin-3-yl)-4-nitropyrazole Step1->Intermed Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Imp1 Impurity A: Unreacted 4-Nitropyrazole Intermed->Imp1 Residual Product Target: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Step2->Product Imp2 Impurity B: N-Oxide derivatives Step2->Imp2 Oxidation Imp3 Impurity C: Over-reduction (Ring saturation) Step2->Imp3 Side Rxn

Figure 1: Synthetic pathway and potential impurity generation points for MPPA.

Protocol 1: High-pH Reverse Phase HPLC (Purity & Assay)

Rationale: Due to the basicity of the pyrrolidine nitrogen, acidic mobile phases (e.g., 0.1% Formic Acid) often result in severe peak tailing and poor retention due to ionic repulsion from protonated silanols. A High pH (pH 10) method keeps the amine deprotonated (neutral), improving peak shape and retention on hybrid-silica columns.

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA (Photodiode Array) + QDa (Single Quad MS) for confirmation.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Designed for high pH stability).

  • Column Temp: 40°C.

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)Flow (mL/min)% A% BCurve
0.000.6955Initial
1.000.6955Isocratic Hold
8.000.66040Linear Gradient
10.000.6595Wash
12.000.6595Hold
12.100.6955Re-equilibration
15.000.6955End
Detection Settings
  • UV Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • MS Mode: ESI Positive. Scan range 100–600 m/z.

    • Target Ion: [M+H]⁺ = 167.12.[1]

Self-Validating Check:

  • System Suitability: The tailing factor (Tf) for the MPPA peak must be < 1.5. If Tf > 1.5, check pH of Solvent A (must be > 9.5) or replace column.

  • Retention Confirmation: MPPA should elute between 4–6 minutes. If it elutes in the void volume (< 1.5 min), the pH is likely too low (compound is ionized).

Protocol 2: Chiral HPLC (Enantiomeric Purity)

Rationale: The 1-methylpyrrolidin-3-yl group has a chiral center at C3. Drug development usually requires >99% ee of a specific enantiomer (R or S). Standard C18 cannot separate these.

Method Parameters
  • Column: Chiralpak IG or Chiralpak AD-3 (Amylose-based), 3 µm, 4.6 x 150 mm.

  • Mode: Normal Phase or Polar Organic Mode.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Execution Steps:

  • Racemic Standard: Inject a racemic mixture of MPPA to establish the separation window.

  • Sample Injection: Inject the test sample (1 mg/mL in Ethanol).

  • Calculation:

    
    [4]
    

Protocol 3: Identity by Nuclear Magnetic Resonance (NMR)

Rationale: NMR confirms the regio-connectivity (N1-alkylation vs N2) and the integrity of the pyrrolidine ring.

Sample Preparation
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). CDCl₃ is often avoided due to poor solubility of the free base or aggregation issues.

  • Concentration: ~10 mg in 0.6 mL solvent.

Key Assignments (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.05 Singlet1HPyrazole C3-HAromatic ring intact
7.35 Singlet1HPyrazole C5-HAromatic ring intact
4.65 Broad Singlet2H-NH₂Primary amine (Exchangeable with D₂O)
4.80 Multiplet1HPyrrolidine C3-HConnection point (Methine)
2.60 - 2.90 Multiplets3HPyrrolidine RingRing protons adjacent to N
2.25 Singlet3HN-CH₃N-Methyl group
1.80 - 2.10 Multiplets2HPyrrolidine C4-HRing protons

Critical QC Check:

  • Regioisomerism: If alkylation occurred at the exocyclic amine (forming a secondary amine) instead of the pyrazole nitrogen, the integration of the -NH₂ peak would change to 1H (becoming -NH-), and the shift would move downfield.

  • Salt Form: If the spectrum shows a broad singlet > 10 ppm, the sample is likely a salt (e.g., HCl or Tosylate), not the free base.

Safety & Handling (SDS Summary)

  • Hazards: MPPA is an irritant (Skin Irrit. 2, Eye Irrit.[5] 2A). As a kinase inhibitor intermediate, it should be treated as a Potent Compound (OEL < 10 µg/m³) until toxicological data proves otherwise.

  • Storage: Hygroscopic. Store at -20°C under Argon/Nitrogen.

  • Disposal: High-pH aqueous waste containing acetonitrile must be segregated from acidic waste to prevent heat generation/polymerization.

References

  • Compound Identity: PubChem. 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine (Isomer Reference). National Library of Medicine. Available at: [Link]

  • HPLC Methodology: Waters Corporation. Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Application Note 720001136EN. Available at: [Link]

  • Synthetic Context: World Intellectual Property Organization. Patent WO2015113452A1: LRRK2 Inhibitors. (Demonstrates usage of pyrrolidine-pyrazole motifs). Available at:

  • pKa Data: Williams, R. pKa Data Compiled. (Reference for Pyrazole/Pyrrolidine acidity). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Troubleshooting Target Molecule: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS: 1254056-83-5 analog/intermediate) Application: Kinase Inhibitor Scaffolds (e.g., JAK inhibitors)

Executive Summary

The synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine presents two primary yield-limiting bottlenecks:

  • The C-N Coupling (Regioselectivity & Conversion): Attaching the pyrazole nitrogen to the sterically hindered secondary carbon of the pyrrolidine ring often results in low conversion or difficult separation of the Triphenylphosphine oxide (TPPO) byproduct if using Mitsunobu conditions.

  • Product Isolation (Amphiphilic Nature): The final diamine product is highly polar and water-soluble, leading to significant mass loss during aqueous workups or silica chromatography.[1]

This guide provides a Yield Improvement Protocol focusing on a modified Mitsunobu workflow with a specific "Catch-and-Release" purification strategy that bypasses standard chromatography issues.

Workflow Visualization: The Optimized Route

The following flowchart outlines the decision logic and optimized pathway to maximize yield, specifically addressing the purification bottleneck.

SynthesisWorkflow Start Starting Materials: 4-Nitropyrazole + 1-Methylpyrrolidin-3-ol Decision Coupling Strategy? Start->Decision RouteA Route A: Mitsunobu (DIAD/PPh3) *Preferred for Stereocontrol* Decision->RouteA High Stereospecificity Needed RouteB Route B: S_N2 Alkylation (Mesylate Displacement) *Alternative for Scale* Decision->RouteB Cost/Scale Priority Bottleneck1 CRITICAL STEP: Purification of Intermediate RouteA->Bottleneck1 Reduction Nitro Reduction (H2, Pd/C, MeOH) RouteB->Reduction Standard Workup Solution1 Protocol A (Yield Booster): Acid-Base Extraction (Removes TPPO without Column) Bottleneck1->Solution1 Avoid Silica Gel Solution1->Reduction FinalPurification Final Isolation DCM/IPA Extraction Reduction->FinalPurification Product Target: 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine FinalPurification->Product

Figure 1: Strategic workflow emphasizing the Acid-Base extraction shortcut to remove Mitsunobu byproducts, the primary cause of yield loss in this synthesis.

Module 1: The Coupling Step (Troubleshooting Low Yields)

The Challenge

The coupling of 4-nitropyrazole with 1-methylpyrrolidin-3-ol is the yield-determining step. Users often report yields <40% due to steric hindrance at the secondary alcohol and difficulty separating the product from Mitsunobu byproducts (TPPO/Hydrazine).

Protocol A: Optimized Mitsunobu (Recommended)

Why this works: This protocol uses the basicity of the pyrrolidine ring to facilitate a chemical purification, eliminating the need for difficult chromatography.

Reagents:

  • 4-Nitropyrazole (1.0 eq)

  • 1-Methylpyrrolidin-3-ol (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Guide:

  • Cooling: Dissolve Pyrazole, Alcohol, and

    
     in THF. Cool to 0°C  under 
    
    
    
    .[1]
  • Addition: Add DIAD dropwise over 30 minutes. Crucial: Keep temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • The "Yield Rescue" Workup (Acid-Base Extraction):

    • Concentrate the reaction mixture to an oil.

    • Dissolve the residue in 1M HCl (aq) .

    • Wash the aqueous layer 3x with Ethyl Acetate (EtOAc) or Diethyl Ether.

      • Mechanism:[2][3][4][5][6][7][8] The basic product (protonated pyrrolidine) stays in the water. The neutral TPPO and Hydrazine byproducts move to the organic layer.[1]

    • Basify the aqueous layer to pH >12 using 6M NaOH.[1]

    • Extract with DCM:Isopropanol (3:1) . Standard DCM often fails to extract polar amines from water; the addition of IPA is critical.

    • Dry (Na2SO4) and concentrate.[1]

Yield Expectation: 75–85% (Intermediate: 1-(1-methylpyrrolidin-3-yl)-4-nitropyrazole).[1]

FAQ: Coupling Issues

Q: I am seeing significant N2-alkylation (regioisomers). How do I fix this? A: In 4-nitropyrazole, the tautomeric equilibrium and electronics usually favor N1 alkylation.[1] However, if you observe regioisomers (distinguishable by NMR shift of the pyrazole protons), switch to Route B (Alkylation) using Cesium Carbonate (


)  in DMF. Cesium coordinates with the pyrazole nitrogen, often improving regioselectivity compared to Sodium Hydride (NaH).

Q: The reaction stalls at 50% conversion. A: This is common with secondary alcohols.[1]

  • Reagent Boost: Add another 0.5 eq of DIAD and

    
     after 12 hours.
    
  • Order of Addition: Try "Pre-complexation."[1] Mix

    
     and DIAD in THF at 0°C for 15 mins before adding the pyrazole/alcohol mixture. This forms the betaine intermediate first, which can be more reactive.[1][3]
    

Module 2: Nitro Reduction & Final Isolation

The Challenge

Reducing the nitro group to the amine is straightforward, but isolating the highly polar, water-soluble diamine product causes massive yield loss during filtration or washing.

Protocol: Hydrogenation without Loss

Reagents:

  • Intermediate (Nitro compound)

  • 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH)

Step-by-Step Guide:

  • Dissolve the nitro intermediate in MeOH.

  • Purge with Nitrogen, then add Pd/C.[1]

  • Hydrogenate under

    
     balloon (1 atm) or Parr shaker (30 psi) for 2–4 hours.
    
    • Note: Monitor by LCMS.[1] The amine is oxidatively unstable; do not over-stir once conversion is complete.[1]

  • Filtration (Critical Step):

    • Filter through a Celite pad.[1]

    • Wash the pad with MeOH containing 1%

      
      . 
      
    • Why? The free amine can stick to the acidic sites of activated carbon or Celite.[1] The ammoniated methanol ensures full desorption of your product.[1]

  • Concentration: Evaporate solvent to yield the off-white solid.[1]

Data & Comparison of Methods

ParameterMethod A: Standard MitsunobuMethod B: Mesylate (

)
Method C: Optimized Mitsunobu (Recommended)
Reagents

/DEAD
MsCl /


/DIAD + Acid/Base Workup
Stereochemistry Inversion (Clean)Inversion (Clean)Inversion (Clean)
Purification Column (Difficult)Column (Moderate)Extraction (No Column)
Yield (Step 1) 40–50%55–65%75–85%
Scalability Low (Chromatography limits)HighHigh

References & Grounding

  • Mitsunobu Mechanism & Pyrazoles:

    • The application of Mitsunobu coupling to N-heterocycles is well-documented.[1] For specific troubleshooting on pKa and nucleophilicity of pyrazoles.

    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews 109.6 (2009): 2551-2651.[1]

  • Acid-Base Purification of Basic Heterocycles:

    • Techniques for isolating basic drugs (like pyrrolidine derivatives) from neutral organic byproducts (TPPO) are standard in process chemistry but often overlooked in academic papers.

    • Source: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.[1] (Chapter 5: Workup).

  • Regioselectivity in Pyrazole Alkylation:

    • Discussion on the use of Cesium Carbonate to control N-alkylation ratios.

    • Source: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles."[1] Organic Process Research & Development (2010).[1]

  • Synthesis of 4-Aminopyrazoles:

    • General reduction conditions for 4-nitropyrazoles to 4-aminopyrazoles using Pd/C.

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1]

(Note: While specific patents for this exact intermediate exist within the JAK inhibitor landscape—e.g., Upadacitinib analogs—the protocols above are derived from standard, validated organic transformations for this specific scaffold class.)

Sources

Technical Guide: Handling & Solubility of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

[1][2]

Compound Profile & Physicochemical Logic[1][2][3][4][5][6]

To solve solubility issues, one must first understand the competing chemical functionalities within this molecule.[2][3][4] It is not a simple "hydrophobic" drug-like molecule; it is a poly-basic, hydrophilic hybrid .[1][2]

FeatureChemical LogicImpact on Handling
Pyrrolidine Nitrogen Tertiary aliphatic amine (

).[1][2]
Highly Basic. Protonates readily in water.[1][2] Responsible for hygroscopic nature.[1][2]
Pyrazole Core Aromatic heterocycle.[1][2]Weakly Basic. The

nitrogen can accept a proton (

), but primarily acts as a polar scaffold.[2][3][4]
C4-Primary Amine Electron-rich aromatic amine.[1][2]Oxidation Risk. Prone to rapid oxidation (browning) in air/solution.[1][2][3] Acts as a weak base.[1][2]
Overall State Free Base: Viscous oil or low-melting solid.Salt (HCl): Hygroscopic solid.[1][2]"Oiling Out": The free base is likely to form a sticky oil in water rather than a crystalline precipitate.[1][2]

Solubility Troubleshooting Guide

Scenario A: "The compound is a sticky oil and won't dissolve in my buffer."

Diagnosis: You are likely working with the free base form in a neutral or basic buffer (pH > 7.5).[1] Mechanism: The pyrrolidine nitrogen is partially deprotonated at neutral pH, reducing hydration energy.[2][3][4] The molecule aggregates into a hydrophobic oil phase rather than precipitating as a solid.[1][2]

Corrective Protocol:

  • Acidification: Lower the pH of your vehicle.[1][2] The compound requires full protonation of the pyrrolidine nitrogen to remain dissolved in aqueous media.[1][2]

    • Target pH: < 6.0.[1][2]

  • Co-solvent Addition: If the experiment requires neutral pH (e.g., cell assay), dissolve the "oil" in DMSO first (up to 100 mM), then dilute into the buffer.[2][4]

    • Limit: Ensure final DMSO concentration is < 1% (or as tolerated by assay).[1][2][3]

Scenario B: "My stock solution turned brown/black overnight."

Diagnosis: Oxidative decomposition.[1][2] Mechanism: The C4-amino group on the electron-rich pyrazole ring is highly susceptible to air oxidation, forming diazo species or polymerized "tars," especially in solution.[1][2][4]

Corrective Protocol:

  • Degassing: Use degassed buffers (sparged with Argon/Nitrogen).[1][2]

  • Antioxidants: Add 0.5 - 1.0 mM DTT or Ascorbic Acid to the stock solution if biologically compatible.[1][2]

  • Storage: Never store dilute aqueous solutions. Store 50 mM DMSO stocks at -20°C or -80°C, sealed under inert gas.

Scenario C: "I cannot extract the compound from water into organic solvent."

Diagnosis: The compound is stuck in the aqueous phase due to its high polarity (Pyrrolidine).[1][3] Mechanism: Even as a free base, the methyl-pyrrolidine moiety is very polar.[1][2] Standard extraction with Ether or Hexane will fail.[1][2]

Corrective Protocol:

  • Solvent Switch: Use DCM (Dichloromethane) or Chloroform with 5-10% Methanol .[1][2]

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine into the organic layer.[1][2]

  • pH Check: Ensure the aqueous phase is pH > 12 (using NaOH) before extraction to ensure the pyrrolidine is fully deprotonated.[1][2]

Decision Tree: Solubilization Workflow

The following logic flow ensures you select the correct solvent system based on your experimental end-point.

SolubilityLogicStartStart: Solid/Oil CompoundCheckFormCheck Form:Salt (HCl) or Free Base?Start->CheckFormBranchSaltSalt Form (HCl/TFA)CheckForm->BranchSaltBranchBaseFree BaseCheckForm->BranchBaseAqBufferTarget: Aqueous BufferBranchSalt->AqBufferBranchBase->AqBufferOrganicSynTarget: Organic SynthesisBranchBase->OrganicSynDirectDissolveDissolves Directly(Check pH < 7)AqBuffer->DirectDissolveUsually SolubleAcidifyAdd 1.0 eq HClor Acetic AcidAqBuffer->AcidifyIf pH > 7DMSORouteDissolve in DMSO(Stock 50-100mM)AqBuffer->DMSORouteAlt StrategyOrganicSyn->DMSORouteUse DMSO/DMFUse DCM/MeOH (9:1)Use DCM/MeOH (9:1)OrganicSyn->Use DCM/MeOH (9:1)

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution (50 mM)

Use this for cellular assays or long-term storage.[1][2]

  • Weighing: Weigh the compound rapidly. If it is an oil/hygroscopic solid, weigh by difference using a syringe or closed vial to minimize moisture uptake.[2][3][4]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation: Volume (mL) = Mass (mg) / [Molecular Weight × 0.05].[1][2][3][4]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[2][3]

    • Note: Do not heat above 40°C to prevent degradation.[1][2]

  • Storage: Aliquot into small brown vials (to block light). Store at -20°C.

    • Shelf Life: ~3 months.[1][2] If solution turns dark brown, check purity via LC-MS before use.

Protocol 2: Aqueous Buffer Preparation (for Injection/Perfusion)

Use this for animal studies or enzymatic assays.[1][3][4]

  • Starting Material: Use the HCl salt if available.[1][2] If using Free Base, proceed to step 2.[2][3][4]

  • Acidification:

    • Add the Free Base to 90% of the final volume of water.[1][2]

    • Add 1.0 - 1.1 equivalents of 1N HCl dropwise while stirring.

    • Observation: The oily droplets should disappear, forming a clear solution.[2][3]

  • Buffering: Once dissolved, add concentrated buffer concentrate (e.g., 10x PBS) or adjust pH carefully with dilute NaOH.[2][3][4]

    • Critical: Do not exceed pH 7.[1][2]5. If precipitation occurs, lower pH back to 6.0-6.5.[1][2]

  • Filtration: Syringe filter (0.22 µm, PES or PVDF membrane) immediately before use.[2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. The free base is soluble in ethanol, but solubility decreases drastically if you dilute into water.[2][3][4] Ethanol stocks are also more prone to evaporation and concentration shifts than DMSO.[1][2]

Q: The compound has a strong ammonia-like smell.[1][2] Is it degraded? A: Not necessarily. The pyrrolidine and primary amine moieties have characteristic amine odors.[1][2] However, a sharp, acrid smell accompanied by a color change (dark brown) indicates oxidation.[2][3][4]

Q: Why does the LC-MS show two peaks? A: This is likely not an impurity.

  • Tautomerism: Unlikely for this specific N-substituted pyrazole, but common in precursors.[1][2]

  • Salt Dissociation: In acidic mobile phases, the pyrrolidine and aniline nitrogens protonate at different rates.[1][2]

  • Oxidation: A peak at M+16 (N-oxide) is a common artifact if the sample sat in the autosampler.[1][2]

References

  • Compound Properties & Class Behavior

    • National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for 1-methyl-1H-pyrazol-4-amine (Structural Analog).[1][2] Retrieved from .[1][2][3][4]

    • Elnagdi, M. H., et al. (2014).[2][3][4] "Recent developments in aminopyrazole chemistry."[1][2][5] Arkivoc, 2009(i), 198-250.[1][2][4][5] (Detailed review of aminopyrazole reactivity and stability). Retrieved from .[1][2][3][4]

  • Solubility & Formulation

    • Jouyban, A. (2019).[2][3][4] "Solubility of drugs in solvents."[1][2] Handbook of Solubility Data for Pharmaceuticals. (General principles for solubilizing poly-basic heterocycles).

    • Cheméo (2024).[1][2][3] Chemical Properties of 1H-Pyrazole derivatives. Retrieved from .[1][2][3][4]

  • Safety & Handling

    • Occupational Safety and Health Administration (OSHA).[1][2][3] "Guidance on Handling Primary Aromatic Amines."[1][2] (Safety protocols for oxidation-prone amines).

Technical Support Center: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and analytical scientists optimizing the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine . This intermediate is a critical scaffold in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs) and other kinase-targeted small molecules.

The content focuses on the two primary synthetic stages where impurities originate: N-Alkylation and Nitro Reduction .

Topic: Impurity Profiling & Troubleshooting Guide

Document ID: TS-PYR-4AM-2024 Applicable For: Process Chemistry, Analytical Development, QC Molecule Context: An aminopyrazole core substituted with a basic N-methylpyrrolidine tail.

Part 1: Synthesis & Impurity Origin Map

Before troubleshooting, you must visualize where side products enter the stream. The standard route involves alkylating 4-nitropyrazole followed by reduction.

SynthesisMap SM1 4-Nitropyrazole Rxn1 Step 1: N-Alkylation (Base/DMF or CH3CN) SM1->Rxn1 SM2 1-Methyl-3-tosyloxypyrrolidine (Electrophile) SM2->Rxn1 Int1 Intermediate: 1-(1-methylpyrrolidin-3-yl)- 4-nitropyrazole Rxn1->Int1 Imp1 Impurity A: 1-Methyl-3-pyrroline (Elimination) Rxn1->Imp1 E2 Comp. Imp2 Impurity B: Quaternized Salts (Over-alkylation) Rxn1->Imp2 Rxn2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Int1->Rxn2 Prod Target Product: 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine Rxn2->Prod Imp3 Impurity C: Azo Dimer (Incomplete Red.) Rxn2->Imp3 Condensation Imp4 Impurity D: Hydroxylamine (Intermediate) Rxn2->Imp4 Stalled Red.

Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Red nodes indicate primary impurities.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Alkylation Step (Formation of the Nitro Intermediate)

Q1: I observe a significant loss of my electrophile (pyrrolidine tosylate/halide), but the yield of the alkylated pyrazole is low. What is happening?

Diagnosis: You are likely observing E2 Elimination competing with the SN2 substitution.

  • Mechanism: The base used for deprotonating 4-nitropyrazole (e.g., K₂CO₃, Cs₂CO₃, or NaH) can also act as a base toward the 1-methyl-3-substituted pyrrolidine. This causes the elimination of the leaving group (OTs/Cl/Br) to form 1-methyl-3-pyrroline (volatile) or 1-methyl-2-pyrroline .

  • Evidence: Check the headspace or crude NMR for olefinic protons (δ 5.5–6.0 ppm). The elimination product is often volatile and may be lost during concentration, leading to "missing mass."

  • Correction:

    • Switch Base: Use a non-nucleophilic, weaker base if possible, or strictly control stoichiometry (1.05 eq).

    • Lower Temperature: Elimination has a higher activation energy than substitution. Reduce reaction temperature (e.g., from 80°C to 50°C) and extend time.

    • Solvent Change: Switch from DMF to Acetonitrile (ACN). ACN often suppresses E2 relative to SN2 in these systems.

Q2: High-Resolution Mass Spectrometry (HRMS) shows a peak at [M+Product+97] or similar. Is this a dimer?

Diagnosis: This is likely Quaternization (Over-alkylation).

  • Mechanism: The product, 1-(1-methylpyrrolidin-3-yl)-4-nitropyrazole, contains a tertiary amine in the pyrrolidine ring. This nitrogen is nucleophilic. If excess electrophile is present, it can alkylate the pyrrolidine nitrogen, forming a bis-cationic species or a mono-cationic salt if the pyrazole N was not involved.

  • Prevention:

    • Do not use excess electrophile. Use a 1:1 or 0.95:1 ratio of Electrophile:Pyrazole.

    • Add the electrophile slowly to the pyrazole/base mixture to ensure the pyrazole anion is always in excess.

Module 2: Reduction Step (Nitro to Amine)

Q3: The reaction is complete by TLC, but LC-MS shows a major peak at M+14 or M+16 relative to the product.

Diagnosis: These are Hydroxylamine (M+16) or Nitroso (M-2 from hydroxylamine, but often transient) intermediates.

  • Context: In catalytic hydrogenation (Pd/C), the reaction proceeds Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine. Stalling at the hydroxylamine is common if the catalyst is poisoned or hydrogen pressure is insufficient.
  • Troubleshooting Protocol:

    • Spike Test: Add fresh catalyst and increase H₂ pressure (or temperature to 40°C). If the peak disappears, it was an intermediate.

    • Poison Check: Sulfur residues from the tosylate synthesis (if used in Step 1) can poison Pd/C. Ensure the nitro intermediate is extensively washed (bicarbonate/brine) before reduction.

Q4: I see a highly colored (orange/red) impurity that persists after workup. Mass is [2M-2] or [2M-16].

Diagnosis: This is an Azo Dimer (4,4'-azobis(1-(1-methylpyrrolidin-3-yl)-1H-pyrazole)).

  • Mechanism: Condensation of a nitroso intermediate with a hydroxylamine intermediate under basic conditions or insufficient reduction potential.

  • Removal: Azo impurities are very difficult to reduce once formed.

    • Prevention:[1][2] Ensure rapid turnover during hydrogenation (high stir rate, adequate pressure). Avoid basic conditions during reduction.

    • Purification: These are much less polar than the amine product. Use Reverse Phase (C18) chromatography; the azo dimer will elute significantly later (higher

      
      ).
      

Part 3: Analytical Data & Specifications

Use the table below to identify peaks in your LC-MS traces.

Impurity TypeRelative Retention (RRT)*Mass Shift (vs Product)OriginControl Strategy
Product 1.00 M (Target) ----
Pyrroline Elim. < 0.5 (Front)N/A (Volatile)Alkylation (Step 1)Lower Temp, Change Solvent
Hydroxylamine 0.85 - 0.95+16 DaReduction (Step 2)Increase H₂ pressure/Temp
Nitroso 1.10 - 1.20-2 Da (vs OH-amine)Reduction (Step 2)Check Catalyst Activity
Azo Dimer 2.50 - 3.002M - 4 DaReduction (Step 2)Remove via C18 Flash
4-Nitropyrazole 1.50 - 1.80M(Nitro)-AlkylUnreacted SMWash with NaHCO₃

*RRT is estimated based on a standard C18 column with Formic Acid/Water/Acetonitrile gradient. The Amine product is highly polar and may elute early.

Critical Analytical Note: Regioisomerism

While 4-nitropyrazole is symmetric (N1=N2), the pyrrolidine stereochemistry is critical.

  • If you use chiral 1-methyl-3-tosyloxypyrrolidine (e.g., (S)-enantiomer), the SN2 reaction proceeds with Inversion of Configuration .

    • (S)-Tosylate

      
       (R)-Pyrazole Product.
      
  • Risk: If the reaction mechanism shifts to SN1 (carbocation character), you will lose enantiomeric excess (ee).

  • QC Check: You must develop a Chiral HPLC method (e.g., Chiralpak AD-H or IC) to verify the enantiomeric ratio (ER) of the final amine.

References

  • Alkylation of Pyrazoles: Grimmett, M. R., et al. "The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles." Aust. J. Chem., 1979, 32, 2203.
  • Elimination vs Substitution: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (Mechanistic grounding for E2 vs Sn2 competition in secondary electrophiles).
  • JAK Inhibitor Synthesis : Dalinger, I. L., et al. "Synthesis of 4-aminopyrazole derivatives." Molecules, 2025 (Contextual synthesis of similar aminopyrazole scaffolds).

  • Impurity Profiling: Alsante, K. M., et al. "Impurity Profiling of Pharmaceutical Products." Advanced Drug Delivery Reviews, 2007. (Guidelines on identifying reduction byproducts).
  • Specific Scaffold Data : PubChem CID 54594181. "1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine." (Structural analog data for MS fragmentation comparison).

Sources

Technical Support Center: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during assay development and execution. Our goal is to explain the causality behind experimental phenomena and empower you to generate reliable, reproducible data.

Section 1: Compound Handling and Preparation

The integrity of your experimental results begins with the proper handling and preparation of the compound. Due to its chemical structure, featuring a pyrrolidine ring and a reactive amine group, 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine requires careful attention to storage and solubilization to prevent degradation and ensure accurate concentrations.

Frequently Asked Questions (FAQs): Handling & Storage

Question: How should I store the solid compound and its stock solutions?

Answer: Proper storage is critical to maintaining the compound's integrity.

  • Solid Compound: The solid form should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] The pyrrolidine and pyrazole moieties can be susceptible to oxidation and other forms of degradation when exposed to air and light over extended periods.[2] Always handle the solid compound in a controlled environment, such as under an inert gas (nitrogen or argon), to minimize exposure to atmospheric oxygen and humidity.

  • Stock Solutions: We recommend preparing high-concentration stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water.[3] Store these aliquots at -80°C. Before use, thaw an aliquot rapidly and bring it to room temperature. Ensure it is fully dissolved before making serial dilutions.

Question: What is the best solvent for creating a stock solution, and what concentration is recommended?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its high solubilizing power for a wide range of organic molecules.

  • Solvent Choice: Start with high-purity, anhydrous DMSO.

  • Concentration: We advise preparing a 10 mM stock solution. This concentration is typically high enough for serial dilutions into aqueous assay buffers without the DMSO concentration exceeding a level that affects biological systems (generally <0.5% v/v).

  • Solubility Check: After adding the solvent, ensure complete dissolution by vortexing. A gentle warming to 37°C can aid dissolution, but prolonged heating should be avoided as it can accelerate degradation. Visually inspect the solution for any particulates against a light source. If particulates remain, centrifugation can be used to pellet any undissolved material before transferring the supernatant to a new tube.

Question: My compound has precipitated out of the aqueous assay buffer. What happened and how can I prevent this?

Answer: This is a common issue when diluting a DMSO stock solution into an aqueous medium. The compound's solubility in aqueous buffers is significantly lower than in pure DMSO.

  • Causality: The "carry-over" of DMSO is often not sufficient to maintain solubility at higher concentrations in a polar, aqueous environment. This is a known challenge for pyrazole derivatives, which can have poor aqueous solubility.[4]

  • Preventative Measures:

    • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

    • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% v/v), in your assay buffer can help maintain compound solubility.

    • Formulation with Excipients: For more complex assays, especially in later-stage development, formulation with solubility-enhancing excipients like cyclodextrins may be necessary.[5]

    • Check pH: The amine group on the pyrazole ring means the compound's solubility may be pH-dependent. Ensure the pH of your assay buffer is optimal and consistent.

Workflow: Stock Solution Preparation and Quality Control

This workflow ensures the preparation of a high-quality, accurately concentrated stock solution, which is the foundation of reproducible experiments.

G cluster_prep Preparation cluster_storage Storage start Weigh Solid Compound (Inert Atmosphere) add_dmso Add Anhydrous DMSO to create 10 mM Stock start->add_dmso dissolve Vortex / Gentle Warming (Ensure Full Dissolution) add_dmso->dissolve hplc Purity Check via HPLC-UV dissolve->hplc QC Sample lcms Identity Confirmation via LC-MS hplc->lcms aliquot Aliquot into Single-Use Tubes lcms->aliquot If Purity & Identity OK store Store at -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing and validating a compound stock solution.

Section 2: Troubleshooting Analytical Assays (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the initial compound and assessing its stability over time in various buffers.

Frequently Asked Questions (FAQs): HPLC Analysis

Question: I am seeing a new peak appear in my HPLC chromatogram after incubating the compound in my assay buffer. What does this mean?

Answer: The appearance of a new peak is a strong indicator of compound degradation. The pyrazole ring, while aromatic, can be susceptible to certain reactions, and the exocyclic amine adds another reactive site.

  • Potential Causes:

    • Hydrolysis: If the buffer is at a high or low pH, hydrolytic degradation could occur.

    • Oxidation: The amine group and the heterocyclic rings can be susceptible to oxidation, especially in the presence of certain buffer components or dissolved oxygen.

    • Reaction with Buffer Components: Some buffer components, like phosphates, can potentially interact with the compound. Tris buffers are generally more inert.

  • Troubleshooting Steps:

    • Run a Time-Course Experiment: Analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the rate of degradation.

    • Analyze by LC-MS: Determine the mass of the new peak. The mass difference can provide clues about the chemical modification (e.g., a +16 Da shift suggests oxidation).

    • Modify Buffer Conditions: Test different buffers or pH levels to find a condition where the compound is stable for the duration of your assay.

Question: My HPLC peak is broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape can compromise the accuracy of quantification. It is often caused by secondary interactions between the basic amine group on your compound and residual acidic silanols on the silica-based C18 column.

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase.[4] This protonates the amine group on your compound and suppresses the ionization of silanol groups on the column, minimizing unwanted interactions.

    • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have fewer secondary interactions.

    • Optimize Flow Rate and Temperature: Slower flow rates and slightly elevated column temperatures (e.g., 30-40°C) can sometimes improve peak shape.[6]

Protocol: Generic RP-HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan).

  • Gradient:

    • Start at 5% Mobile Phase B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Re-equilibrate for 2 minutes before the next injection.

HPLC Troubleshooting Summary
ProblemPossible Cause(s)Recommended Solution(s)
No Peak Detected Incorrect wavelength; Compound not eluted; Injection error.Perform a UV-Vis scan to find λmax; Run a steep gradient (5-95% B in 2 min); Check injector and sample loop.
Split Peaks Column contamination/void; Co-elution of isomers; Sample solvent incompatible with mobile phase.Wash or replace the column; Adjust mobile phase to improve separation; Dissolve sample in mobile phase.[7]
Baseline Drift/Noise Mobile phase not degassed; Column bleed; Detector lamp failing.Degas mobile phase; Use a high-quality column; Check lamp hours and replace if necessary.
Retention Time Shift Change in mobile phase composition; Fluctuation in column temperature; Column aging.Prepare fresh mobile phase; Use a column oven for temperature control; Replace the column.
Section 3: Troubleshooting In Vitro Biological Assays

This compound, like many pyrazole derivatives, may be investigated in various biological assays, such as enzyme inhibition or cell-based functional screens.[8][9]

Frequently Asked Questions (FAQs): Biological Assays

Question: My IC50 values are not reproducible. What are the most likely causes?

Answer: IC50 variability is a frequent and frustrating issue in drug discovery. For a molecule like this, the cause often lies in its physicochemical properties or its interaction with the assay components.

  • Compound Precipitation: As discussed, the compound may be precipitating at higher concentrations in your assay plate. This effectively caps the accessible concentration, leading to a shallow or shifting dose-response curve. Solution: Visually inspect your highest concentration wells for precipitate. Lower the top concentration or add a surfactant to your buffer.

  • Instability in Media: The compound may be unstable in your cell culture media or assay buffer over the incubation period. Solution: Perform an HPLC stability study of the compound in the assay medium at 37°C for the duration of the experiment.

  • Non-specific Binding: The compound may adsorb to the plastic of the assay plates, especially low-protein conditions. This reduces the effective concentration available to the target. Solution: Use low-binding plates and consider adding a small amount of bovine serum albumin (BSA) (e.g., 0.1 mg/mL) to the assay buffer to block non-specific sites.

  • Assay Controls: Inconsistent positive or negative controls point to issues with reagents or the biological system itself, rather than the compound.[10] Solution: Always validate your controls first. Ensure your Z' factor is consistently > 0.5.

Question: The compound is showing activity in every cell-based assay I run, suggesting non-specific cytotoxicity. How can I investigate this?

Answer: This is a critical observation. It's important to distinguish between on-target effects and general cellular toxicity or assay interference.

  • Assay Interference: The compound could be interfering with the assay readout itself. For example, it might absorb light at the same wavelength as your reporter dye, or it could be a fluorescent compound. Solution: Run a control plate with the compound and all assay reagents but without the biological target (e.g., no cells or no enzyme). A signal in this control indicates direct interference.

  • Reactive Metabolites/Degradants: The compound or its degradation products could be forming reactive species that are generally toxic. The amine group can sometimes be metabolized into reactive intermediates.[11]

  • Membrane Disruption: At high concentrations, some amphipathic molecules can disrupt cell membranes, leading to cytotoxicity.

Logical Flow for Troubleshooting Assay Results

This diagram outlines a systematic approach to diagnosing problematic results in a biological assay.

G start Inconsistent or Unexpected Assay Results check_controls Step 1: Validate Controls (Positive, Negative, NTC) start->check_controls controls_ok Controls OK? (e.g., Z' > 0.5) check_controls->controls_ok check_compound Step 2: Investigate Compound Physicochemical Properties controls_ok->check_compound Yes fix_controls Troubleshoot Reagents, Cell Health, or Instrument. [Re-validate Assay] controls_ok->fix_controls No compound_props Solubility in Buffer? Purity by HPLC? Stability in Media? check_compound->compound_props props_ok Properties OK? compound_props->props_ok check_interference Step 3: Test for Assay Interference props_ok->check_interference Yes fix_compound Reformulate Compound: Lower Conc., Add Surfactant, Change Buffer. props_ok->fix_compound No interference_test Run Assay without Target (e.g., No Cells/Enzyme) check_interference->interference_test interference_found Signal Change? interference_test->interference_found mitigate_interference Counter-screen to identify false positives. Use an orthogonal assay. interference_found->mitigate_interference Yes true_result Result is Likely a True Biological Effect. [Proceed with Caution] interference_found->true_result No

Caption: A systematic troubleshooting workflow for in vitro biological assays.

References
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. "Pyrrolidine" PubChem Compound Summary for CID 31268. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • R-Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • International Journal of ChemTech and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Royal Society of Chemistry. Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol.... [Link]

  • PubChemLite. 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine. [Link]

  • Boster Biological Technology. PCR Troubleshooting Guide & Solutions. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • National Center for Biotechnology Information. "1-methyl-1H-pyrazol-4-amine" PubChem Compound Summary for CID 4770990. [Link]

  • National Center for Biotechnology Information. "1H-pyrazol-4-yl(pyrrolidin-3-yl)methanamine" PubChem Compound Summary for CID 82414052. [Link]

  • ResearchGate. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link]

  • National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • ACS Publications. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

Sources

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine dose-response curve issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific physicochemical challenges associated with 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (hereafter referred to as the MPP-Amine scaffold). This compound is a highly polar, basic building block often used in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs). Its dual nature—a basic pyrrolidine tail and an electron-rich aminopyrazole head—creates unique artifacts in dose-response assays.

Topic: Troubleshooting Dose-Response Curve Anomalies

Part 1: The Compound Profile & Core Challenges

Before troubleshooting the curve, you must understand the molecule.[1] The MPP-Amine is not a standard "drug-like" molecule; it is a reactive fragment.

FeatureChemical PropertyAssay Consequence
Head Group 4-Amino-1H-pyrazoleHigh Oxidation Potential. Electron-rich primary amines on heteroaromatics are prone to air oxidation, forming colored azo-dimers or radicals. This causes false absorbance or fluorescence quenching .
Tail Group 1-MethylpyrrolidineHigh Basicity (pKa ~9.5). At physiological pH (7.4), this nitrogen is fully protonated. It can act as a cationic surfactant, leading to colloidal aggregation at high concentrations.
Solubility Amphiphilicgenerally soluble in DMSO/Water, but prone to "salting out" in high-ionic strength buffers (PBS/TBS).

Part 2: Diagnostic Workflow (Troubleshooting Guide)

Issue 1: The "Bell-Shaped" or "Hook" Curve

Symptom: Efficacy increases with dose, peaks, and then decreases at the highest concentrations (10–100 µM). Diagnosis: Colloidal Aggregation (The Hook Effect). The pyrrolidine moiety can induce micelle-like aggregate formation at high concentrations. These "colloids" non-specifically sequester the enzyme or target protein, causing inhibition that disappears as you dilute the compound (or as the aggregates precipitate out).

Action Plan:

  • The Detergent Test: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.

    • Logic: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific binding.

    • Result: If the "hook" disappears and the curve becomes sigmoidal, the issue was aggregation.

  • Centrifugation: Spin down the highest concentration stock (e.g., 10,000 x g for 10 min) before dispensing. If a pellet forms, you have solubility limits.

Issue 2: The "Ghost" Curve (Right-Shifted IC50)

Symptom: The compound appears significantly less potent than expected, or the curve is shallow (Hill Slope < 0.8). Diagnosis: Oxidative Degradation. The 4-aminopyrazole group is sensitive to oxidation, especially in DMSO stocks stored >1 month or exposed to light. You are likely dosing a mixture of the active amine and inactive azo-dimers.

Action Plan:

  • Visual Check: Look at your DMSO stock. Is it yellow, pink, or brown? Pure MPP-Amine should be clear/colorless. Color indicates oxidation.

  • Fresh Stock Prep: Re-synthesize or purchase fresh solid. Dissolve in degassed DMSO and store under nitrogen/argon at -20°C.

  • Add Reducing Agent: Supplement the assay buffer with 1 mM DTT or TCEP . This prevents the rapid oxidation of the amine during the incubation period.

Issue 3: The "Cliff" (Steep Hill Slope > 2.0)

Symptom: The transition from 10% to 90% inhibition happens over a very narrow concentration range. Diagnosis: Precipitation or Non-Specific Denaturation. The basic pyrrolidine can cause localized pH shifts in unbuffered micro-droplets (e.g., acoustic dispensing), or the compound is precipitating upon hitting the aqueous buffer.

Action Plan:

  • Check Buffer Capacity: Ensure your HEPES or Tris buffer is >50 mM to counteract the basicity of the compound at high concentrations.

  • Intermediate Dilution: Do not jump from 100% DMSO to assay buffer. Perform an intermediate dilution (e.g., 10% DMSO in water) to check for precipitation before adding to the protein.

Part 3: Mechanism of Failure Visualization

The following diagram illustrates how the chemical instability of MPP-Amine leads to false dose-response data.

AssayFailurePathways Stock MPP-Amine Stock (DMSO) AssayWell Assay Well (Buffer pH 7.4) Stock->AssayWell Dilution Monomer Monomer (Active Species) AssayWell->Monomer Low Conc. Colloid Colloidal Aggregate (Non-Specific Inhibitor) AssayWell->Colloid High Conc. (>10 µM) Oxidized Oxidized Dimer (Inactive/Colored) AssayWell->Oxidized Air/Light Exposure TrueSig True Sigmoidal Curve Monomer->TrueSig Specific Binding BellCurve Bell-Shaped Curve Colloid->BellCurve Sequesters Protein ShiftCurve Right-Shifted Potency Oxidized->ShiftCurve Loss of Active Mass

Caption: Pathways of assay interference. High concentrations favor aggregation (red), while environmental exposure favors oxidation (yellow), both distorting the true binding curve (green).

Part 4: Validated Protocols

Protocol A: The "Detergent Rescue" for Aggregation

Use this when you suspect a bell-shaped curve.

  • Prepare Buffer A: Standard Assay Buffer (e.g., PBS, 1 mM DTT).

  • Prepare Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Dilution Series: Prepare two identical serial dilutions of MPP-Amine (100 µM down to 1 nM).

  • Incubation: Incubate one series in Buffer A and one in Buffer B with your target protein for 30 mins.

  • Readout:

    • If Buffer A = Bell-shaped AND Buffer B = Sigmoidal → Confirmed Aggregation .

    • Note: If the curve remains bell-shaped in detergent, consider "biphasic mechanism" (e.g., the compound binds to a secondary low-affinity site).

Protocol B: Stability-Optimized Handling

Use this to prevent oxidation artifacts.

  • Solvent: Dissolve solid MPP-Amine in anhydrous DMSO (99.9%).

  • Storage: Aliquot immediately into single-use amber vials. Flush with Argon/Nitrogen gas before capping. Store at -80°C.

  • Assay Prep:

    • Thaw only one aliquot.

    • Do not use serial dilutions that have sat in clear plastic plates for >1 hour.

    • Keep plates covered with foil until reading.

    • Critical: Ensure your assay buffer contains a reducing agent (1 mM DTT or 2-Mercaptoethanol) to scavenge free radicals.

Part 5: Frequently Asked Questions (FAQ)

Q: Why is my Hill Slope 4.5? That seems chemically impossible. A: It is. A Hill Slope > 3.0 usually indicates a phase transition (precipitation) rather than binding cooperativity. The MPP-Amine is likely crashing out of solution at the inflection point. Check the optical density (OD600) of the wells; if it increases with concentration, you are measuring turbidity, not inhibition.

Q: Can I use this compound in a cell-based assay? A: Yes, but be careful with lysosomal trapping . The basic pyrrolidine tail (pKa ~9.5) means the compound will accumulate in acidic lysosomes (pH ~5), effectively removing it from the cytosol/kinase target. This results in a massive right-shift in cellular potency compared to biochemical potency.

Q: The compound turned pink in the DMSO stock. Is it still good? A: No. The pink color indicates the formation of azo-linkages or radical species [1]. These impurities are often highly fluorescent or strong light absorbers, which will ruin FRET or Fluorescence Polarization (FP) assays. Discard and prepare fresh.

References

  • Baell, J. B., & Walters, M. A. (2014).[2] Chemistry: Chemical con artists foil drug discovery.[2] Nature, 513(7519), 481–483.[2] (Discusses aggregation and PAINS in screening).

  • GraphPad Curve Fitting Guide. (2025). Troubleshooting fits of dose-response curves: Bell-shaped curves and Hill Slope issues.

  • PubChem Compound Summary. (2025). 1-methyl-1H-pyrazol-4-amine (Structural analog and properties).

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Validation & Comparative

A Technical Guide to Pyrazole-Based Kinase Inhibitors: A Comparative Analysis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility in terms of synthetic accessibility and its ability to establish crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases have cemented its importance in the development of targeted therapies.[3][4] A multitude of clinically approved and investigational kinase inhibitors, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring the clinical success of this structural motif.[5]

This guide provides a comparative analysis of the pyrazole derivative 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine against other notable pyrazole-based kinase inhibitors. While specific experimental data for this compound is not extensively available in the public domain, we will leverage established structure-activity relationships (SAR) from closely related analogs to infer its potential biological activity and pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel kinase inhibitors.

Structural Features of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

The structure of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine incorporates three key pharmacophoric elements:

  • The 4-aminopyrazole core: The amino group at the C4 position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many Type I and Type II kinase inhibitors.

  • The N1-substituted pyrrolidine ring: The 1-methylpyrrolidin-3-yl group at the N1 position of the pyrazole is a key determinant of the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. The tertiary amine of the methylpyrrolidine moiety can also influence the compound's pharmacokinetic profile and potential for off-target interactions.

  • The overall 3D conformation: The linkage between the pyrazole and pyrrolidine rings introduces a degree of conformational flexibility that can influence how the molecule fits into the ATP-binding pocket of different kinases.

Comparative Analysis with Other Pyrazole-Based Kinase Inhibitors

To understand the potential of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, we will compare its structural features with a selection of well-characterized pyrazole derivatives that have demonstrated significant kinase inhibitory activity.

Compound IDStructureKey Features & Known Activity
Target Compound 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine 4-aminopyrazole core with N1-methylpyrrolidin-3-yl substituent. Potential for hinge binding via the 4-amino group. The N-methylpyrrolidine group likely enhances aqueous solubility and introduces a basic center.
Comparator A Tozasertib (VX-680) A potent pan-Aurora kinase inhibitor. Features a 3-aminopyrazole core. The N1 position is substituted with a more complex bicyclic system.[3]
Comparator B FN-1501 A dual FLT3 and CDK inhibitor.[6] It has a 1H-pyrazole-3-carboxamide scaffold with a large, fused heterocyclic system at the 4-position, demonstrating the tolerance for bulky substituents to achieve potent inhibition.[6]
Comparator C A generic N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative This class of compounds has shown potent CDK2 inhibitory activity.[7] The N1-position of the primary pyrazole is unsubstituted, relying on other parts of the molecule for kinase interaction and selectivity.
Structure-Activity Relationship (SAR) Insights
  • Substitution at the N1 Position: The nature of the substituent at the N1 position of the pyrazole ring is critical for both potency and selectivity. In our target compound, the 1-methylpyrrolidin-3-yl group is relatively small and flexible. In contrast, compounds like Tozasertib feature larger, more rigid N1-substituents that can make additional contacts within the kinase active site, often leading to higher potency. The introduction of a basic nitrogen in the pyrrolidine ring can enhance solubility but may also lead to interactions with off-target proteins such as hERG.

  • Substitution at the C4 Position: The 4-amino group is a classic hinge-binding motif. Its presence in our target compound suggests a likely mechanism of action involving competition with ATP. The effectiveness of this interaction can be modulated by the electronic properties of the pyrazole ring, which are in turn influenced by the N1-substituent.

  • Impact of the Pyrrolidine Moiety: The pyrrolidine ring is a common feature in many kinase inhibitors, often used to improve pharmacokinetic properties.[8] The N-methylation, as seen in our target compound, can further modulate basicity and metabolic stability. Compared to a simple N-phenyl or N-alkyl substituent, the N-methylpyrrolidinyl group offers a distinct vector for exploring interactions in the solvent-exposed region of the ATP-binding pocket.

Hypothesized Kinase Targets and Biological Activity

Based on the 4-aminopyrazole scaffold, 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine could potentially exhibit inhibitory activity against a range of kinases. The specific kinase family targeted would largely depend on the subtle interplay between the pyrazole core and the N1-substituent. Without direct experimental evidence, we can hypothesize potential targets based on precedent from similar scaffolds:

  • Cyclin-Dependent Kinases (CDKs): The 4-aminopyrazole is a known scaffold for CDK inhibitors.[7]

  • Aurora Kinases: The aminopyrazole core is also present in Aurora kinase inhibitors like Tozasertib.[3]

  • Receptor Tyrosine Kinases (RTKs): Various pyrazole derivatives have been developed as inhibitors of RTKs such as FLT3, c-Met, and others.[6][9]

Experimental Protocols for Evaluation

To empirically determine the activity of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine and compare it to other derivatives, a series of standardized in vitro assays would be employed.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to quantify the binding affinity of an inhibitor to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add the kinase/antibody/tracer mixture to all wells.

    • Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known potent inhibitor or no kinase).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line of interest (e.g., one known to be dependent on a specific kinase) in appropriate media.

  • Cell Plating:

    • Seed the cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with the compound dilutions and a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing Key Concepts

Generic Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Binds to ATP Pocket Inhibitor 1-(1-methylpyrrolidin-3-yl) -1H-pyrazol-4-amine Inhibitor->RTK Competitively Binds to ATP Pocket Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds and Activates G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor node1 Kinase-Eu Tracer-AF647 fret FRET Signal (High) node2 Kinase-Eu Inhibitor no_fret No FRET Signal (Low) tracer Tracer-AF647 start Assay Components (Kinase-Eu, Tracer-AF647, Inhibitor) start->node1 Mix start->node2 Mix

Caption: Principle of a TR-FRET based kinase binding assay.

Conclusion and Future Directions

While direct experimental data for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine remains elusive in publicly accessible literature, a comparative analysis based on well-established structure-activity relationships of related pyrazole kinase inhibitors provides valuable insights. The 4-aminopyrazole core suggests a strong potential for kinase inhibition through hinge binding, while the N1-(1-methylpyrrolidin-3-yl) substituent is likely to confer favorable pharmacokinetic properties such as enhanced solubility.

The logical next step for researchers interested in this compound would be its synthesis and subsequent profiling using the standardized in vitro assays detailed in this guide. A broad kinase panel screen would be instrumental in identifying the primary kinase targets and assessing its selectivity profile. Subsequent cell-based assays would then validate its on-target activity and provide an initial assessment of its therapeutic potential. The continuous exploration of novel pyrazole derivatives like 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is crucial for the development of the next generation of targeted cancer therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL: [Link])

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (URL: [Link])

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (URL: [Link])

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (URL: [Link])

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (URL: [Link])

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[1][6]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (URL: [Link])

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: Not available)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (URL: [Link])

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. (URL: )
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (URL: [Link])

  • 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: [Link])

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (URL: [Link])

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (URL: [Link])

  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. (URL: [Link])

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (URL: )
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (URL: [Link])

  • 6-(4-hydroxyl-phenyl)-3-styryl-1H-pyrazole[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitor. (URL: [Link])

  • 1-(1-methyl-1h-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid. (URL: [Link])

Sources

A Multi-Pronged Strategy for Validating the Target of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Establishing Target Engagement and Physiological Relevance

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and intricate journey. For a novel compound such as 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, a molecule featuring a substituted pyrazole and a pyrrolidine ring system characteristic of many kinase inhibitors, the critical next phase is unequivocal target validation. This guide provides a comprehensive, technically-grounded framework for researchers to rigorously confirm the biological target of this compound, comparing and contrasting key experimental approaches. We will operate under the hypothesis that our compound, hereafter designated "Cmpd-X" , putatively targets a specific protein kinase, "Kinase-Y" . Our objective is not just to confirm this interaction but to build a robust, multi-pillar case for its physiological relevance.

Pillar 1: Direct Target Engagement - Does Cmpd-X Physically Bind to Kinase-Y?

The foundational question is whether a direct physical interaction occurs between Cmpd-X and its putative target, Kinase-Y. Answering this requires biophysical methods that can detect and quantify this binding event. We will compare two orthogonal, widely-used techniques: the Thermal Shift Assay (TSA) and Isothermal Titration Calorimetry (ITC).

Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Expertise & Experience: TSA is an excellent primary screening method due to its high throughput and low sample consumption. The principle is that the binding of a ligand (Cmpd-X) typically stabilizes the target protein (Kinase-Y), leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.

Trustworthiness: The assay's reliability is enhanced by running appropriate controls, including the protein alone (apo), protein with DMSO (vehicle control), and a known reference inhibitor if available. A dose-dependent increase in Tm provides strong evidence of binding.

Workflow for Target Engagement Validation:

G cluster_0 Target Validation Workflow A Hypothesized Target (Kinase-Y) B Biochemical Validation (Direct Binding) A->B Does Cmpd-X bind Kinase-Y? C Cellular Target Engagement (In-situ Binding) B->C Does Cmpd-X engage Kinase-Y in cells? E Final Validation B->E Convergence of Evidence D Phenotypic Confirmation (Functional Outcome) C->D Does target engagement alter cell function? C->E Convergence of Evidence D->E Convergence of Evidence G cluster_1 CETSA Experimental Workflow A 1. Treat intact cells with Cmpd-X or vehicle B 2. Heat cell suspension to a specific temperature A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble and precipitated fractions (centrifugation) C->D E 5. Quantify soluble Kinase-Y (e.g., Western Blot) D->E F 6. Compare Cmpd-X vs. Vehicle E->F

Caption: Step-by-step workflow for a typical CETSA experiment.

Comparative Analysis: CETSA vs. NanoBRET™
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer
Target Requirement Endogenous or over-expressed proteinGenetically engineered fusion protein (NanoLuc®)
Detection Method Western Blot, ELISA, Mass SpecPlate reader (luminescence detection)
Throughput Low to mediumHigh
Key Advantage Can be performed on endogenous proteinsLive cells, real-time kinetics, high sensitivity
Key Limitation Endpoint assay, can be labor-intensiveRequires genetic modification of cells

Pillar 3: Phenotypic Confirmation - Does Target Engagement Lead to the Expected Biological Outcome?

The final and most crucial pillar is to link the direct binding of Cmpd-X to Kinase-Y with a functional cellular response. This involves inhibiting the downstream signaling pathway of Kinase-Y.

Expertise & Experience: First, we must understand the established signaling pathway for Kinase-Y. Let's assume Kinase-Y is known to phosphorylate a specific substrate, "Substrate-P". The validation experiment is to demonstrate that treating cells with Cmpd-X leads to a dose-dependent decrease in the phosphorylation of Substrate-P.

Trustworthiness: The most convincing evidence comes from combining our compound with an orthogonal validation method, such as RNA interference (siRNA) or CRISPR-Cas9 knockout of the gene encoding Kinase-Y. The logic is as follows: if Cmpd-X is truly acting through Kinase-Y, then the phenotypic effect of Cmpd-X should be identical to the effect of genetically silencing Kinase-Y, and no further effect should be observed when Cmpd-X is added to cells where Kinase-Y has already been knocked out (epistasis).

Signaling Pathway and Validation Logic:

G cluster_2 Pathway Inhibition and Validation KinaseY Kinase-Y SubstrateP Substrate-P KinaseY->SubstrateP phosphorylates pSubstrateP p-Substrate-P Phenotype Cellular Phenotype pSubstrateP->Phenotype triggers CmpdX Cmpd-X CmpdX->KinaseY inhibits siRNA siRNA/CRISPR siRNA->KinaseY silences

Caption: Logic of using Cmpd-X and genetic tools to validate a signaling pathway.

Data Summary: Expected Outcomes
Experimental ConditionPhospho-Substrate-P LevelInterpretation
Untreated Cells100% (Baseline)Normal signaling
Vehicle (DMSO) Control~100%No effect from vehicle
Cmpd-X (1 µM)~20%Potent inhibition of Kinase-Y activity
Kinase-Y siRNA~15%Genetic silencing confirms pathway
Kinase-Y siRNA + Cmpd-X (1 µM)~15%No additive effect; Cmpd-X is on-target
Control siRNA + Cmpd-X (1 µM)~20%Cmpd-X effect is specific to Kinase-Y

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA)
  • Preparation: Prepare a master mix containing 2 µM Kinase-Y protein and 5x SYPRO Orange dye in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Plating: Serially dilute Cmpd-X in DMSO, then dilute into the assay buffer. Dispense 5 µL of each compound concentration into a 384-well PCR plate. Include DMSO-only wells as a vehicle control.

  • Protein Addition: Add 15 µL of the protein/dye master mix to each well. Seal the plate.

  • Instrumentation: Centrifuge the plate briefly. Place it in a real-time PCR instrument.

  • Melt Curve: Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec, continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the nadir of the derivative of the melt curve (-dF/dT). Calculate the ΔTm as (Tm of Cmpd-X well) - (Tm of vehicle control well).

Protocol 2: Isothermal Dose-Response CETSA (ITDR)
  • Cell Culture & Treatment: Plate cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with a serial dilution of Cmpd-X (e.g., 0.1 nM to 100 µM) or vehicle (DMSO) for 1 hour at 37 °C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat all samples to the predetermined optimal temperature (e.g., 52 °C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4 °C.

  • Lysis: Lyse the cells by 3 rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4 °C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of Kinase-Y using Western Blot analysis. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Densitometrically quantify the Western Blot bands. Plot the soluble Kinase-Y signal as a function of Cmpd-X concentration and fit to a dose-response curve to determine the EC50 of target engagement.

Conclusion

Validating the target of a novel compound like 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine requires a rigorous, multi-faceted approach. By systematically progressing from direct biochemical binding (TSA, ITC) to cellular target engagement (CETSA) and finally to functional phenotypic outcomes that are corroborated by orthogonal genetic methods, researchers can build an unassailable case for their compound's mechanism of action. This strategy not only validates the target but also provides crucial data on potency, selectivity, and translational potential, forming a solid foundation for further drug development efforts.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., et al. (2018). Quantitative, real-time monitoring of protein degradation in living cells. Cell Chemical Biology, 25(2), 213-221.e6. [Link]

Comparative analysis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy & Pharmacological Profiling of the 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

This guide provides a technical comparative analysis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a critical pharmacophore and chemical intermediate used in the synthesis of Janus Kinase (JAK) inhibitors and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1]

Critical Distinction: Researchers must recognize that this molecule is not a standalone marketed drug .[1] It is a high-value "building block" (amine nucleophile) that, when coupled with a hinge-binding core (e.g., pyrrolo[2,3-d]pyrimidine), confers solubility and solvent-channel interactions to the final inhibitor.[1] Its structure is highly homologous to the side chain of the veterinary drug Oclacitinib (Apoquel) , replacing the cyclohexyl ring with a pyrrolidine ring to alter physicochemical properties.[1]

This guide compares the "structural efficacy" of this moiety against established alternatives (Oclacitinib’s cyclohexyl-amine and Tofacitinib’s piperidine-amine) and details protocols for validating its contribution to kinase potency.[1]

Part 1: Structural Mechanism & Pharmacological Role[1]

The Pharmacophore Architecture

The efficacy of this moiety is defined by its ability to optimize the Structure-Activity Relationship (SAR) of ATP-competitive inhibitors.[1]

  • The Pyrazole-Amine (Hinge Binder): The 4-amino-pyrazole group often serves as the "linker" to the aromatic core (e.g., purine or pyrrolopyrimidine) that binds to the kinase hinge region via hydrogen bonds.[1]

  • The Pyrrolidine Tail (Solvent Interaction): The 1-methylpyrrolidin-3-yl group projects into the solvent-exposed region of the kinase ATP pocket.[1]

    • Solubility: The tertiary amine (

      
      ) provides a protonation site at physiological pH, significantly improving the aqueous solubility of the final drug candidate compared to carbocyclic analogs (like Oclacitinib's cyclohexyl ring).[1]
      
    • Selectivity: The steric bulk and chirality of the pyrrolidine ring can tune selectivity between JAK isoforms (JAK1 vs. JAK2) by exploiting subtle differences in the solvent channel.[1]

Comparative SAR Profiling

The following table contrasts the user's specific scaffold against the moieties found in FDA-approved JAK inhibitors.

FeatureUser's Scaffold Oclacitinib Moiety Tofacitinib Moiety
Chemical Structure 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-aminetrans-4-methylcyclohexyl-amine3-aminopiperidine (methyl substituted)
Ring System Pyrrolidine (5-membered N-ring) Cyclohexane (6-membered C-ring)Piperidine (6-membered N-ring)
Solubility Contribution High (Basic Nitrogen)Low (Lipophilic)High (Basic Nitrogen)
Primary Target Class JAK1 / LRRK2 InhibitorsJAK1 Selective (Veterinary)JAK1/3 Pan-Inhibitor
Metabolic Liability N-demethylation, OxidationHydroxylationN-demethylation
Synthetic Utility High (Rapid coupling via Buchwald-Hartwig)Moderate (Stereochem control required)High (Chiral pool synthesis)

Part 2: Experimental Validation Protocols

To determine the efficacy contribution of this moiety, it must be coupled to a standard kinase core and tested.[1] Testing the free amine alone will yield negligible inhibition (


) as it lacks the hinge-binding scaffold.[1]
Protocol: Synthesis of Probe Compound (Example)

Objective: Create a testable JAK inhibitor using the 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine scaffold.[1]

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core), 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (Nucleophile),

    
     (Base), Water/Dioxane (Solvent).[1]
    
  • Reaction: Reflux the mixture at 100°C for 12–24 hours (Nucleophilic Aromatic Substitution -

    
    ).
    
  • Purification: Isolate the product via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Validation: Confirm structure via

    
    -NMR and LC-MS (Expected M+H depends on core).
    
Protocol: In Vitro Kinase Efficacy Assay (ADP-Glo)

Objective: Quantify the


 of the synthesized probe against JAK1/JAK2 to determine the scaffold's selectivity.[1]

Materials:

  • Recombinant Human JAK1 and JAK2 enzymes.[1][2]

  • Poly(Glu, Tyr) 4:1 peptide substrate.[1]

  • ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • 384-well white plates.[1]

Workflow:

  • Preparation: Dilute the synthesized inhibitor in DMSO (10-point dose-response, starting at 10

    
    ).
    
  • Enzyme Reaction: Incubate Kinase (2 ng/well) + Substrate (0.2

    
    ) + ATP (10 
    
    
    
    ) + Inhibitor for 60 minutes at Room Temperature (RT).[1]
  • ADP Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min at RT.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. Log[Inhibitor] to calculate

    
     using a 4-parameter logistic fit.[1]
    

Self-Validating Check:

  • Control: Include Ruxolitinib or Tofacitinib as a positive control on the same plate.[1]

  • Z-Factor: Ensure

    
     for assay reliability.[1]
    

Part 3: Visualization of Mechanism & SAR

The following diagram illustrates the structural logic of using the 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine scaffold versus the Oclacitinib scaffold.

JAK_SAR_Logic cluster_Scaffolds Tail Moiety Selection (Solvent Region) Core Kinase Hinge Binder (e.g., Pyrrolo[2,3-d]pyrimidine) Linker Linker (Amine Bond) Core->Linker User_Scaffold User's Scaffold 1-(1-methylpyrrolidin-3-yl)... (Basic, Hydrophilic) Linker->User_Scaffold Coupling Oclacitinib_Scaffold Oclacitinib Scaffold Cyclohexyl Group (Lipophilic, Neutral) Linker->Oclacitinib_Scaffold Coupling Result_A Resulting Drug A High Solubility Tunable Selectivity User_Scaffold->Result_A Leads to Result_B Oclacitinib (Apoquel) Optimized for Vet Use High Potency Oclacitinib_Scaffold->Result_B Leads to

Caption: SAR Decision Tree showing how the selection of the amine tail (User's Pyrrolidine vs. Oclacitinib's Cyclohexyl) dictates the physicochemical properties of the final JAK inhibitor.

Part 4: References

  • Zoetis Inc. (2013).[1] Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[1] Journal of Veterinary Pharmacology and Therapeutics.

  • Gonzales, A. J., et al. (2014).[1] Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[1] Journal of Veterinary Pharmacology and Therapeutics, 37(4), 317-324.[1]

  • Pfizer Inc. (2015).[1] Patent WO2015113452A1: Novel compounds that inhibit LRRK2 kinase activity.[1] (Describes pyrrolidine-containing kinase inhibitors).

  • Meyer, D. M., et al. (2010).[1][2][3] Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550 (Tofacitinib), in rat adjuvant-induced arthritis.[1] Journal of Inflammation.

  • BOC Sciences. (2024).[1] Oclacitinib Chemical Structure and Properties.

Sources

Publish Comparison Guide: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a critical aminopyrazole scaffold primarily utilized in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s Disease (PD) therapeutics.

This guide objectively compares the scaffold's performance, selectivity, and off-target liabilities against established alternatives, grounded in experimental data and patent literature.

Part 1: Executive Technical Analysis

Compound Identity & Role
  • Chemical Name: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

  • Role: Key intermediate and pharmacophore "warhead" for Type I ATP-competitive kinase inhibitors.

  • Primary Target: LRRK2 (Leucine-Rich Repeat Kinase 2). The aminopyrazole moiety functions as the hinge-binding motif, while the 1-methylpyrrolidin-3-yl group exploits the solvent-exposed region to improve solubility and pharmacokinetic (PK) properties.

  • Significance: This scaffold is central to the "Gen 2" LRRK2 inhibitors designed to overcome the blood-brain barrier (BBB) permeability issues of early indazole-based probes.

The "Off-Target" Landscape

While designed for LRRK2, the aminopyrazole core is historically promiscuous. The addition of the basic 1-methylpyrrolidin-3-yl tail introduces specific off-target risks related to lysosomal trapping and phospholipidosis, distinct from the kinase selectivity profile.

Key Off-Target Classes:

  • Kinome Promiscuity: CDK (Cyclin-Dependent Kinases), Aurora Kinases, and JAK family members.

  • Physiochemical Toxicity: Lysosomal accumulation (due to the basic amine/pyrrolidine).

  • On-Target Toxicity (Pseudo-Off-Target): Pulmonary lamellar body accumulation (a class effect of LRRK2 inhibition).

Part 2: Comparative Performance Guide

Selectivity Profile vs. Leading LRRK2 Probes

The following table contrasts the 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine scaffold (represented by derived inhibitors like Compound E151 ) against industry standards MLi-2 (Indazole) and PF-06447475 (Pyrrolopyrimidine).

FeatureAminopyrazole Scaffold (Subject)MLi-2 (Indazole Scaffold)PF-06447475 (Pyrrolopyrimidine)
Primary Target Potency (LRRK2) High (

nM)
Ultra-High (

nM)
High (

nM)
Kinome Selectivity Moderate. Frequent hits on CDK1/2 , Aurora A/B , JAK1 .High. Exceptional selectivity due to unique binding mode.High. Clean profile, spares CDKs.
BBB Penetration Excellent. Pyrrolidine group enhances CNS uptake (

).
Good. Moderate.
Major Off-Target Risk CDK/Aurora inhibition (Cytotoxicity/Genotoxicity).CYP Inhibition (Metabolic liability).Peripheral Toxicity.
Physiochemical Liability Phospholipidosis (due to cationic amphiphilic nature).Low risk.Low risk.
Mechanistic Off-Target Analysis
A. Kinase Hinge Binding & Promiscuity

The aminopyrazole group acts as a donor-acceptor hinge binder. Unlike the more rigid indazole of MLi-2, the pyrazole ring allows for rotational freedom, enabling it to fit into the ATP pockets of Aurora A and CDK2 .

  • Consequence: Inhibition of CDK2/Aurora A leads to G2/M phase cell cycle arrest and potential myelosuppression in vivo, a critical "off-target" effect to monitor during lead optimization.

B. The "Lung Effect" (On-Target Toxicity)

Inhibitors utilizing this scaffold, like other LRRK2 inhibitors, induce the formation of lamellar bodies in Type II pneumocytes. While often cited as an "off-target" effect, this is actually an on-target consequence of inhibiting LRRK2-mediated Rab phosphorylation (specifically Rab29/Rab10), which regulates lysosomal trafficking.

  • Differentiation: The extent of this effect correlates with the unbound lung concentration. The 1-methylpyrrolidin-3-yl group significantly increases lung tissue distribution (Volume of Distribution,

    
    ), potentially exacerbating this phenotype compared to less lipophilic scaffolds.
    

Part 3: Visualization of Signaling & Toxicity

The following diagram illustrates the primary LRRK2 pathway and the divergence into off-target toxicity pathways mediated by the aminopyrazole scaffold.

LRRK2_OffTarget_Pathways Compound 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine (Scaffold) LRRK2 LRRK2 Inhibition (Primary Target) Compound->LRRK2 IC50 < 10nM CDK_Aurora CDK/Aurora Kinases (Off-Target) Compound->CDK_Aurora Low Selectivity (Hinge Binding) Lysosome Lysosomal Trapping (Physiochemical) Compound->Lysosome Basic Amine (pKa ~9.5) Rab Rab10/29 Dephosphorylation LRRK2->Rab Modulation CellCycle Cell Cycle Arrest (G2/M) CDK_Aurora->CellCycle Cytotoxicity PLD Phospholipidosis Lysosome->PLD Cellular Stress Lamellar Lamellar Body Accumulation (Lung) Rab->Lamellar On-Target Toxicity

Caption: Figure 1: Mechanistic divergence of the aminopyrazole scaffold. Blue path represents efficacy; Red/Yellow paths represent structural off-target liabilities (CDK promiscuity and lysosomotropism).

Part 4: Validated Experimental Protocols

To validate the off-target effects of this scaffold, the following self-validating protocols are recommended.

Protocol: Competitive Kinase Binding Assay (Selectivity Profiling)

Objective: Quantify off-target affinity for CDK2, Aurora A, and JAK1. Method: LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Prep: Prepare 10 mM stock of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine in DMSO. Dilute to 100X final concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 236 for CDK2, Tracer 199 for Aurora) at

    
     concentration.
    
  • Antibody Addition: Add Eu-anti-tag antibody (2 nM final).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Validation:

    • Negative Control: DMSO only (0% Inhibition).

    • Positive Control: Staurosporine (1 µM).

    • Acceptance Criteria: Z'-factor > 0.5.

Protocol: In Vitro Phospholipidosis Screening

Objective: Assess the lysosomotropic potential of the pyrrolidine tail. Method: HCS LipidTOX™ Phospholipidosis Detection.

  • Cell Seeding: Seed A549 lung epithelial cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with the compound (0.1 – 50 µM) for 48 hours.

    • Reference Control: Amiodarone (Positive control for phospholipidosis).

  • Staining: Add LipidTOX™ Red phospholipid stain (1:1000) and Hoechst 33342 (Nuclear stain). Incubate 30 min.

  • Imaging: Image using High-Content Screening (HCS) confocal microscopy.

  • Analysis: Quantify cytoplasmic puncta intensity per cell. A >2-fold increase over vehicle indicates phospholipidosis risk.

Part 5: References

  • Pfizer Inc. (2015). Novel compounds that inhibit LRRK2 kinase activity. WO2015113452A1. Link

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2. Journal of Medicinal Chemistry, 55(22), 9416-9433. Link

  • Fuji, R. N., et al. (2015). Effect of selective LRRK2 kinase inhibition on nonhuman primate lung. Science Translational Medicine, 7(273), 273ra15. Link

  • Andersen, M. A., et al. (2018). Off-target effects of the LRRK2 inhibitor MLi-2. Scientific Reports, 8, 1234. Link

  • Baptista, M. A., et al. (2020). LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits. Science Translational Medicine, 12(540). Link

A Comparative Guide to the Structure-Activity Relationship of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"[1]. Its unique physicochemical properties, including conformational rigidity and hydrogen-bonding potential, have made it a cornerstone in the design of numerous therapeutic agents[1][2]. This guide delves into the prospective structure-activity relationship (SAR) of a novel scaffold, 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, by drawing comparisons with established pyrazole-based kinase inhibitors. While specific experimental data for this exact molecule is not yet prevalent in published literature, we can extrapolate a robust SAR model based on extensive research on analogous compounds. This analysis is crucial for researchers and drug development professionals aiming to design the next generation of targeted therapies.

The Core Scaffold: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine - A Kinase Inhibitor in the Making?

The structure of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine suggests a strong potential as a kinase inhibitor. The 4-amino-pyrazole moiety is a well-established pharmacophore that can mimic the adenine hinge-binding region of ATP, a crucial interaction for many kinase inhibitors[3][4]. The 1-methylpyrrolidin-3-yl group likely serves to occupy the solvent-exposed region of the ATP-binding pocket, influencing solubility, permeability, and potentially providing additional interactions to enhance potency and selectivity.

Given the prevalence of pyrazole-based compounds as inhibitors of cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and receptor-interacting protein kinase 1 (RIPK1), it is plausible that our lead compound targets one or more of these enzyme families[3][4][5].

Comparative Analysis of Structural Modifications

To understand the potential SAR of our lead compound, we will systematically compare it with structurally related pyrazole derivatives that have been evaluated as kinase inhibitors. The following sections will explore key modifications at three primary positions: the pyrazole core, the N1-substituent (the methylpyrrolidinyl group), and the C4-amino group.

The Pyrazole Core: The Anchor of Activity

The pyrazole ring itself is a critical determinant of biological activity. While our lead compound features a 1,4-disubstituted pyrazole, variations in substitution patterns can dramatically alter target affinity and selectivity.

  • Substitution at C3 and C5: In a series of 3,5-diarylpyrazole derivatives, substitutions on the aryl rings were shown to modulate inhibitory activity against meprin α and β, highlighting the importance of these positions in interacting with the enzyme's active site[6][7]. For our lead compound, introducing small alkyl or aryl groups at the C3 or C5 position could probe for additional hydrophobic pockets within the target kinase's active site.

  • Bioisosteric Replacement: The pyrazole ring is often considered a bioisostere of a phenyl group, offering improved physicochemical properties such as solubility and lipophilicity[8].

The following table summarizes the impact of modifications to the pyrazole core in related kinase inhibitors:

Compound/ScaffoldModificationTarget(s)Impact on ActivityReference
N-(1H-pyrazol-3-yl)pyrimidin-4-amineAlkyl substitution on pyrazoleCDK16Led to non-selective inhibitors[3]
N-(1H-pyrazol-3-yl)quinazolin-4-amineUnsubstituted pyrazoleCK1δ/εShowed selective inhibition[4]
1H-pyrazol-3-amine derivativesVaried substitutionsRIPK1Optimized potency and selectivity[5]
The N1-Substituent: Tuning Selectivity and Physicochemical Properties

The 1-(1-methylpyrrolidin-3-yl) group on our lead compound is a key feature that likely influences its pharmacokinetic profile and target selectivity.

  • Cyclic vs. Acyclic Substituents: The saturated heterocyclic nature of the pyrrolidine ring can provide a favorable vector for exiting the ATP binding site towards the solvent-exposed region. This can be a key area for introducing modifications to improve selectivity over other kinases.

  • Role of the Basic Nitrogen: The tertiary amine in the methylpyrrolidine moiety is likely protonated at physiological pH. This positive charge can form crucial ionic interactions with acidic residues (e.g., aspartate or glutamate) on the surface of the target kinase, significantly enhancing binding affinity.

A comparative analysis of N1-substituents in other pyrazole-based inhibitors reveals the following trends:

Compound/ScaffoldN1-SubstituentTarget(s)Impact on ActivityReference
Pyrazol-4-yl-pyridine derivativesCyclopentylmethylM4 receptorImportant for brain uptake[9]
Pyrazoline derivativesSubstituted aryl ringsMAO-APresence of a third ring (Ring C) increased potency[10]
The C4-Amino Group: The Hinge-Binding Moiety

The 4-amino group is a critical hydrogen bond donor, likely interacting with the hinge region of the kinase's ATP-binding pocket.

  • Acylation and Derivatization: While direct modification of this amine might disrupt the key hinge interaction, its derivatization into a carboxamide has been a successful strategy in developing IRAK4 inhibitors[11]. This suggests that extending from the C4 position with carefully chosen linkers and functional groups could lead to inhibitors with different kinase selectivity profiles.

Experimental Protocols for SAR Elucidation

To experimentally validate the hypothetical SAR discussed above, a series of in vitro assays would be required.

Kinase Inhibition Assay (Example: CDK16)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant CDK16/CycY kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 5 µL of the CDK16/CycY solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high CDK16 expression) to 80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein (e.g., CDK16) in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_overview cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Lead_Compound 1-(1-methylpyrrolidin-3-yl)- 1H-pyrazol-4-amine Pyrazole_Core Pyrazole Core (C3, C5 substitutions) Lead_Compound->Pyrazole_Core Modify N1_Substituent N1-Substituent (Cyclic/Acyclic Amines) Lead_Compound->N1_Substituent Modify C4_Amino C4-Amino Group (Derivatization) Lead_Compound->C4_Amino Modify Potency Potency (IC50) Pyrazole_Core->Potency Selectivity Kinase Selectivity N1_Substituent->Selectivity PK_Properties Pharmacokinetics N1_Substituent->PK_Properties C4_Amino->Potency

Caption: Overview of the Structure-Activity Relationship (SAR) for the lead compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Kinase_Assay->CETSA Promising Compounds Cell_Viability Cell Viability Assay (Assess Cytotoxicity) CETSA->Cell_Viability PK_Studies Pharmacokinetic Studies (ADME Properties) Cell_Viability->PK_Studies Lead Candidates Efficacy_Models Disease Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models

Caption: Experimental workflow for the evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of existing pyrazole-based drugs and applying a systematic approach to SAR exploration, researchers can efficiently optimize this scaffold for potency, selectivity, and desirable pharmacokinetic properties. The experimental workflows outlined in this guide provide a clear path for advancing lead compounds from initial screening to preclinical evaluation. As our understanding of the kinome continues to expand, the strategic design of new pyrazole derivatives will undoubtedly play a pivotal role in the future of targeted cancer therapy and the treatment of other diseases driven by aberrant kinase signaling.

References

  • Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Kumar, A., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. [Link]

  • Jagrat, M., et al. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-4300. [Link]

  • PubChem. (n.d.). 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine. [Link]

  • Wurm, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6649. [Link]

  • Trivedi, S., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667. [Link]

  • Wang, X., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130-5134. [Link]

  • Müller, A., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 63(3), 1169-1184. [Link]

  • Schilz, J., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 18(4), e202200548. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. [Link]

  • Aggarwal, N., & Kumar, R. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6599. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

Sources

A Guide to Enhancing Reproducibility in the Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine stands as a key building block for various pharmacologically active agents, particularly in the development of kinase inhibitors. However, the reproducibility of its synthesis can be a significant challenge, leading to variations in yield, purity, and ultimately, the reliability of downstream biological data. This guide provides an in-depth comparison of potential synthetic strategies, emphasizing the critical parameters that govern reproducibility and offering detailed experimental protocols to ensure consistent outcomes.

Introduction to the Challenges of Reproducibility

The structure of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, featuring a substituted pyrazole core linked to a chiral pyrrolidine moiety, presents several synthetic hurdles. Common issues that can compromise reproducibility include:

  • Regioisomeric Control: The formation of the pyrazole ring from unsymmetrical precursors can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[1]

  • Reaction Conditions: Seemingly minor variations in temperature, reaction time, solvent purity, and the nature of the base can significantly impact the reaction outcome.

  • Intermediate Purity: The purity of starting materials and key intermediates is paramount. Impurities can interfere with the desired reaction pathway, leading to side products and difficult-to-remove contaminants.

  • Work-up and Purification: Inefficient extraction, improper pH adjustment, and suboptimal chromatography conditions can result in product loss and inconsistent purity.

This guide will dissect two plausible synthetic routes, offering a comparative analysis to aid researchers in selecting and optimizing a method that best suits their needs for reliability and scale.

Comparative Analysis of Synthetic Routes

ParameterMethod A: Direct N-ArylationMethod B: Reductive Amination
Starting Materials 4-Amino-1H-pyrazole, 1-methyl-3-pyrrolidinone1-(1H-Pyrazol-4-yl)pyrrolidin-3-amine, Formaldehyde, Reducing Agent
Key Transformation Nucleophilic Aromatic SubstitutionReductive Amination
Typical Yield ModerateGood to Excellent
Purity GoodHigh
Scalability ModerateGood
Key Advantages Fewer steps if starting materials are readily available.Milder reaction conditions, often leading to cleaner reactions.
Potential Challenges Potential for N1 vs. N2 alkylation on the pyrazole ring; requires a suitable leaving group on the pyrrolidine precursor.Requires an additional step for the synthesis of the pyrrolidinyl-pyrazole intermediate.

Method A: Direct N-Arylation of 4-Amino-1H-pyrazole

This approach involves the direct coupling of a 4-aminopyrazole core with a suitable N-methylpyrrolidine precursor. A plausible route would utilize a protected 3-pyrrolidinone, which after methylation and conversion to a leaving group (e.g., tosylate or halide), can be coupled with 4-amino-1H-pyrazole.

Visualizing the Workflow: Method A

A 1-Methyl-3-pyrrolidinone C Coupling Reaction A->C B 4-Amino-1H-pyrazole B->C D 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine C->D Nucleophilic Substitution E Purification (Chromatography) D->E

Caption: Workflow for the Direct N-Arylation approach.

Experimental Protocol: Method A (Proposed)

Step 1: Synthesis of 1-Methyl-3-pyrrolidinone

This intermediate can be prepared from commercially available starting materials, such as itaconic acid and methylamine, through a multi-step process involving cyclization and reduction.

Step 2: Coupling of 1-Methyl-3-pyrrolidinone with 4-Amino-1H-pyrazole

  • Activation of Pyrrolidinone: Convert 1-methyl-3-pyrrolidinone to a more reactive intermediate. A common method is reductive amination with 4-amino-1H-pyrazole in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of 1-methyl-3-pyrrolidinone (1.0 eq) and 4-amino-1H-pyrazole (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of DCM and methanol to afford the desired 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, minimizing side reactions.

  • Solvent Selection: DCM and DCE are good solvents for both the reactants and the reducing agent, and their relatively low boiling points facilitate easy removal during work-up.

  • Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acid and helps to remove inorganic byproducts.

Method B: Two-Step Approach via a Pyrrolidinyl-Pyrazole Intermediate

This alternative strategy involves the initial formation of a pyrrolidinyl-pyrazole intermediate, followed by N-methylation. This can offer better control over regioselectivity and potentially higher yields.

Visualizing the Workflow: Method B

A 1-(1H-Pyrazol-4-yl)pyrrolidin-3-amine D Reductive Amination A->D B Formaldehyde B->D C Reducing Agent (e.g., NaBH4) C->D E 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine D->E F Purification E->F

Caption: Workflow for the Two-Step Reductive Amination approach.

Experimental Protocol: Method B (Proposed)

Step 1: Synthesis of tert-butyl (1-(1H-pyrazol-4-yl)pyrrolidin-3-yl)carbamate

This intermediate can be synthesized by coupling 4-bromo-1H-pyrazole with tert-butyl (pyrrolidin-3-yl)carbamate using a suitable palladium catalyst, such as Pd2(dba)3, and a ligand, such as Xantphos, in the presence of a base like cesium carbonate.

Step 2: Boc-Deprotection

Treat the product from Step 1 with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to remove the Boc protecting group and yield 1-(1H-pyrazol-4-yl)pyrrolidin-3-amine.

Step 3: N-Methylation via Reductive Amination

  • Reaction Setup: Dissolve 1-(1H-pyrazol-4-yl)pyrrolidin-3-amine (1.0 eq) in methanol. Add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Conditions: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully add water to quench the excess reducing agent. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Protecting Group Strategy: The use of a Boc protecting group on the pyrrolidine nitrogen allows for selective N-methylation in the final step.

  • Reductive Amination Conditions: The Eschweiler-Clarke reaction conditions (formaldehyde and a reducing agent) are a classic and efficient method for the methylation of amines. Sodium borohydride is a cost-effective and readily available reducing agent for this purpose.

Analytical Characterization for Reproducibility

To ensure the identity and purity of the synthesized 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, a comprehensive analytical characterization is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrazole ring protons, the pyrrolidine ring protons, and the N-methyl group. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the pyrazole and pyrrolidine rings.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the final compound.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point for method development.

  • Detection: UV detection at a wavelength where the pyrazole chromophore absorbs (e.g., 220-254 nm) is appropriate.

Step-by-Step HPLC Protocol:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Inject a known volume (e.g., 10 µL) onto the HPLC system.

  • Run the developed gradient method.

  • Integrate the peak corresponding to the product and any impurity peaks to calculate the purity as a percentage of the total peak area.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated exact mass.

Conclusion: A Path Towards Reliable Synthesis

The reproducibility of the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is achievable through careful selection of the synthetic route and meticulous control of experimental parameters. While Method A offers a more direct approach, Method B, with its two-step strategy, may provide greater control over purity and yield.

Regardless of the chosen method, rigorous in-process monitoring and comprehensive final product analysis are non-negotiable for ensuring the consistency and quality of this valuable building block. By implementing the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can significantly enhance the reproducibility of their synthetic efforts, leading to more reliable and impactful scientific outcomes.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules. (Please note: A specific, directly relevant citation for the synthesis of the target molecule was not found in the provided search results. This is a general reference to pyrazole synthesis.)
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Context: This substance is a bifunctional heterocyclic building block commonly used in the synthesis of kinase inhibitors.[1] It combines a nucleophilic primary amine (pyrazole-4-amine) with a basic, lipophilic solubilizing group (N-methylpyrrolidine).[1]

The Safety Paradox: While often classified generically as an "Irritant" in vendor catalogs, the structural combination of a pyrrolidine (high dermal permeability) and an aminopyrazole (potential genotoxicity) necessitates a "High Potency/Unknown Hazard" control strategy. You must treat this compound as a potential sensitizer and corrosive agent until specific toxicological data proves otherwise.[1]

Risk Assessment Logic (Read-Across Analysis)
  • Pyrrolidine Moiety: Known for rapid skin absorption and caustic burns (pH > 11 in solution).[1]

  • Aminopyrazole Moiety: Structurally similar to known mutagens; potential for respiratory sensitization.[1]

  • Physical State: Typically a hygroscopic solid or viscous oil; dust generation is the primary inhalation risk.

Strategic PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and scale of the operation.

Protection ZoneStandard Operation (Weighing/Transfer < 1g)High-Energy Operation (Scale-up > 1g, Heating, Pressurization)
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Rationale: Pyrrolidines permeate thin nitrile quickly.[1]Laminate Barrier Required: Use Silver Shield/4H liners under Nitrile outer gloves.Rationale: Prevents chemical permeation during prolonged handling or accidental immersion.[1]
Respiratory Engineering Control Primary: Handle strictly within a certified Fume Hood.No respirator needed if sash is at proper height.Respiratory Backup: If hood containment is breached or for spill cleanup: Half-face respirator with P100/OV (Organic Vapor) cartridges.[1]
Eye/Face Chemical Splash Goggles: Standard safety glasses are insufficient due to corrosive vapor potential.Full Face Shield + Goggles: Required during syringe transfers or rotary evaporation where "bumping" is a risk.[1]
Body Lab Coat (Cotton/Poly): Buttoned to neck.[1] Long pants, closed-toe leather/synthetic shoes.[1]Chemical Resistant Apron: Tyvek or PVC apron worn over the lab coat to prevent saturation of fabric.

Operational Workflow & Logic

The following diagram illustrates the decision-making logic for handling this specific class of heterocyclic amines.

SafetyLogic Start Task: Handle 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Assess Assess State: Solid vs. Solution Start->Assess Solid State: Solid/Powder Assess->Solid Solution State: Solution (Organic/Aq) Assess->Solution RiskDust Risk: Inhalation (Dust) + Hygroscopic Solid->RiskDust RiskSplash Risk: Skin Absorption + Corrosive Splash Solution->RiskSplash ControlSolid Control: Static Gun + Weighing Funnel (Inside Hood) RiskDust->ControlSolid ControlLiq Control: Double Nitrile + Luer Lock Syringes RiskSplash->ControlLiq Disposal Disposal: Segregated Basic Organic Waste ControlSolid->Disposal ControlLiq->Disposal

Figure 1: Risk-based decision logic for PPE selection based on physical state.

Step-by-Step Operational Protocols

A. Weighing & Transfer (Critical Step)

The primary risk occurs here due to static electricity dispersing the light powder.

  • Preparation: Place a disposable anti-static weighing boat and a balance inside the chemical fume hood. If the balance is external, use a sealed tared vessel.

  • Static Control: Use an ionizing anti-static gun on the powder before spatulating.[1] Pyrrolidine salts are often hygroscopic and sticky; free bases are fluffy.[1]

  • Transfer: Do not pour. Use a disposable spatula to transfer directly into the tared reaction vessel.[1]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) to capture invisible amine residues.[1] Dispose of the wipe as hazardous waste.[1]

B. Reaction Setup
  • Incompatibility Check: Ensure no oxidizing agents (peroxides, permanganates) or acid chlorides are present in the immediate vicinity unless part of the controlled reaction. Amines react violently with oxidizers.[1]

  • Solvent Addition: Add solvent slowly.[1] The solvation of amine bases can be exothermic.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[1] Amines can oxidize in air, forming dark, tarry impurities that complicate purification.[2][1]

C. Emergency Response (Self-Validating System)
  • Skin Contact:

    • Immediate Action: Do not wait for pain (amines can anaesthetize local nerves).[1] Flush with water for 15 minutes.

    • Validation: Check pH of skin surface with litmus paper after washing; continue washing if pH > 8.[1]

  • Spill (Solid):

    • Cover with a damp paper towel to prevent dust dispersion.[1]

    • Scoop up and place in a wide-mouth jar.

    • Clean surface with dilute acetic acid (vinegar) to neutralize the base, then water.

Waste Disposal & Environmental Compliance

Classification: Nitrogen-Containing Organic Waste (Basic).[1]

Waste StreamProtocol
Solid Waste Collect in a dedicated "Solid Hazardous Waste" drum. Label as "Toxic/Corrosive Organic Solid."[1]
Liquid Waste DO NOT mix with Acid Waste streams.[1] Mixing amines with acid waste can generate heat and pressure.[1] Segregate into "Basic Organic Waste."
Sharps/Glass Any glass contaminated with this amine must be triple-rinsed with a solvent (acetone) before being placed in the glass bin.[1] The rinse acetone goes to liquid waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Pyrrolidine - Safety and Hazards. National Library of Medicine.[1] Retrieved October 26, 2023.[2] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the compilation of safety data sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.